molecular formula C26H28FN7O3S B1193336 Nvs-bptf-1

Nvs-bptf-1

Cat. No.: B1193336
M. Wt: 537.6 g/mol
InChI Key: JYTISQGEFSHUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMBL4780673 is a Unknown drug.

Properties

Molecular Formula

C26H28FN7O3S

Molecular Weight

537.6 g/mol

IUPAC Name

7-(1-cyclopropylpyrazol-4-yl)-2-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylanilino]-3-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3

InChI Key

JYTISQGEFSHUIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVS-BPTF-1;  NVS-BPTF 1;  NVS-BPTF1

Origin of Product

United States

Foundational & Exploratory

NVS-BPTF-1 Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-BPTF-1 is a potent and selective chemical probe targeting the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeting the BPTF Bromodomain

This compound functions as a competitive inhibitor of the BPTF bromodomain, a protein module responsible for recognizing and binding to acetylated lysine residues on histone tails. By occupying the acetyl-lysine binding pocket, this compound effectively disrupts the interaction between BPTF and acetylated histones, thereby interfering with the recruitment of the NURF complex to chromatin. This leads to alterations in chromatin structure and the dysregulation of gene expression programs that are dependent on BPTF activity.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueAssayReference
Binding Affinity (Kd) 71 nMBio-Layer Interferometry (BLI)[1][2]
In Vitro IC50 56 nMAlphaScreen[1]

Table 2: Cellular Target Engagement and Potency of this compound

ParameterValueCell LineAssayReference
Cellular IC50 16 nMHEK293NanoBRET[1]

Impact on Cellular Signaling Pathways

Inhibition of BPTF by this compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and oncogenesis. While direct studies with this compound on these pathways are limited, data from BPTF knockdown and other BPTF inhibitors strongly suggest the following downstream effects.

Regulation of c-MYC Expression

BPTF is a known co-factor for the c-MYC oncogene, playing a crucial role in its transcriptional activity.[3][4] Inhibition of BPTF is expected to downregulate the expression of c-MYC and its target genes, thereby suppressing cell proliferation and tumorigenesis.[5]

Attenuation of MAPK and PI3K/AKT Signaling

Studies involving BPTF knockdown have demonstrated a significant reduction in the phosphorylation of key components of the MAPK (e.g., ERK) and PI3K/AKT (e.g., AKT) pathways.[5] These pathways are critical for cell growth, survival, and proliferation. Therefore, this compound is anticipated to inhibit these pro-survival signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAF RAF Growth Factor Receptor->RAF This compound This compound BPTF BPTF This compound->BPTF Inhibits NURF_Complex NURF Complex BPTF->NURF_Complex Part of cMYC c-MYC NURF_Complex->cMYC Regulates AKT AKT PI3K->AKT AKT->cMYC MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->cMYC Proliferation Cell Proliferation & Survival cMYC->Proliferation

Figure 1. Proposed signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AlphaScreen Assay for In Vitro Potency

This assay is used to determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against the BPTF bromodomain.

Materials:

  • Recombinant His-tagged BPTF bromodomain

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • This compound compound

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of His-tagged BPTF bromodomain and biotinylated histone H4 peptide to each well of the microplate.

  • Add the serially diluted this compound to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

G start Start prep_reagents Prepare Reagents (BPTF, Peptide, this compound) start->prep_reagents add_reagents Add BPTF, Peptide, and This compound to Plate prep_reagents->add_reagents incubate1 Incubate (30 min) add_reagents->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark (60 min) add_beads->incubate2 read_plate Read Plate incubate2->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Figure 2. AlphaScreen experimental workflow.

NanoBRET Assay for Cellular Target Engagement

This assay measures the ability of this compound to engage the BPTF bromodomain within a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc-BPTF fusion protein

  • NanoBRET tracer specific for BPTF bromodomain

  • Nano-Glo substrate

  • This compound compound

  • Opti-MEM

  • White, 384-well cell culture plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc-BPTF fusion protein plasmid.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Add the NanoBRET tracer to the cell suspension at a final concentration near its EC50.

  • Dispense the cell-tracer mixture into the wells of the 384-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate at 37°C for 2 hours.

  • Add Nano-Glo substrate to each well.

  • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the BRET ratio and determine the IC50 value.

G start Start transfect Transfect Cells with NanoLuc-BPTF start->transfect harvest Harvest and Resuspend Cells transfect->harvest add_tracer Add NanoBRET Tracer harvest->add_tracer plate_cells Plate Cells add_tracer->plate_cells add_compound Add this compound plate_cells->add_compound incubate Incubate (2h, 37°C) add_compound->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_plate Read BRET Signal add_substrate->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Figure 3. NanoBRET experimental workflow.

Western Blot for Pathway Analysis

This protocol is used to assess the effect of this compound on the expression and phosphorylation status of proteins in the MAPK, PI3K/AKT, and c-MYC pathways.

Materials:

  • Cancer cell line of interest (e.g., A549, melanoma cell lines)

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of BPTF. Its high potency and selectivity for the BPTF bromodomain make it a powerful tool for studying the role of this epigenetic reader in health and disease. The inhibitory action of this compound on the BPTF-histone interaction leads to the modulation of key oncogenic signaling pathways, including the c-MYC, MAPK, and PI3K/AKT pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and to explore its therapeutic potential. Further studies are warranted to confirm the downstream effects of this compound on these signaling cascades in various cancer models.

References

The Dual Role of BPTF in Transcriptional Regulation and as a Promising Target in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial protein in the realm of epigenetics and transcriptional regulation. As the largest and defining subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a fundamental role in modulating chromatin structure to control gene expression.[1][2][3][4] The NURF complex, an ISWI family member, utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, thereby altering the accessibility of genomic regions to the transcriptional machinery.[5][6] BPTF's multidomain architecture, notably featuring a bromodomain and a plant homeodomain (PHD) finger, allows it to recognize specific post-translational modifications on histone tails, guiding the NURF complex to its target gene loci.[2][7] Specifically, its PHD finger binds to trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters, while the adjacent bromodomain recognizes acetylated histone tails, such as H4K16ac.[7][8] This bivalent interaction is critical for anchoring the NURF complex to chromatin and facilitating transcriptional activation.[8]

Beyond its essential role in normal cellular processes like embryonic development and stem cell maintenance, BPTF has emerged as a significant player in the pathology of numerous cancers.[2][7][9] Aberrant expression and activity of BPTF have been implicated in melanoma, breast cancer, non-small-cell lung cancer (NSCLC), colorectal cancer, and high-grade gliomas.[1][2][10] In these contexts, BPTF often functions as an oncogene, promoting tumor growth, proliferation, and metastasis, and contributing to therapeutic resistance.[1][7] This has positioned the BPTF bromodomain as an attractive therapeutic target for the development of novel anti-cancer agents.[1][11]

This guide provides a comprehensive technical overview of BPTF's function in transcriptional regulation and its multifaceted role in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways and workflows.

Core Concepts: BPTF in Transcriptional Regulation

BPTF is central to the process of chromatin remodeling, which is a prerequisite for the transcription of many genes. Its function can be understood through a multi-step mechanism:

  • Recruitment to Chromatin : BPTF guides the NURF complex to specific genomic locations. This targeting is primarily achieved through the recognition of histone modifications by its specialized domains. The PHD finger binds with high affinity to H3K4me3, a histone mark enriched at the promoters of active or poised genes, while the bromodomain binds to acetylated lysine residues on histone tails.[5][7][12]

  • Nucleosome Remodeling : Once recruited, the ATPase subunit of the NURF complex (SNF2L/ISWI) is activated. It utilizes the energy from ATP hydrolysis to disrupt histone-DNA contacts and mobilize nucleosomes. This "sliding" action can expose previously inaccessible DNA sequences.[5]

  • Facilitating Transcription Factor Access : By repositioning nucleosomes, BPTF and the NURF complex clear promoter and enhancer regions, making them accessible to sequence-specific transcription factors and the general transcriptional machinery, including RNA Polymerase II.[6][13] This leads to the initiation and elongation of transcription for a specific set of target genes.

Studies in various model systems have shown that BPTF-mediated remodeling is crucial for the expression of genes involved in cell differentiation, development, and stem cell function.[5][9][13] For instance, in hematopoietic stem cells, BPTF is essential for activating a "stemness" gene-expression program, including master regulators like Meis1 and Pbx1.[9]

BPTF_Transcriptional_Regulation cluster_chromatin Chromatin cluster_nurf NURF Complex DNA DNA Nucleosome Nucleosome (Histone Core) H3K4me3 H3K4me3 TF Transcription Factors Nucleosome->TF Exposes binding sites for H4K16ac H4K16ac BPTF BPTF PHD PHD Finger BPTF->PHD contains BRD Bromodomain BPTF->BRD contains ISWI ISWI ATPase BPTF->ISWI recruits PHD->H3K4me3 Binds BRD->H4K16ac Binds ISWI->Nucleosome Slides (ATP-dependent) RNAPII RNA Pol II TF->RNAPII Recruit Gene_Expression Gene Expression RNAPII->Gene_Expression Initiates

Caption: Mechanism of BPTF-mediated transcriptional activation.

The Oncogenic Role of BPTF in Cancer

Dysregulation of BPTF has been increasingly documented across a spectrum of human cancers, where it often correlates with poor prognosis and contributes to key cancer hallmarks.

Non-Small-Cell Lung Cancer (NSCLC)

In NSCLC, particularly lung adenocarcinoma, BPTF is frequently overexpressed in tumor tissues compared to adjacent non-malignant tissues.[14][15] This overexpression is a predictor of poor prognosis.[14][15] Functional studies have demonstrated that BPTF is essential for the growth and survival of NSCLC cells.[14]

  • Cell Growth and Survival : Knockdown of BPTF using siRNA or shRNA significantly inhibits cell proliferation and clone formation, induces apoptosis, and causes cell cycle arrest in the G1 phase.[14][15]

  • Signaling Pathways : BPTF exerts its pro-tumorigenic effects by modulating critical signaling pathways. BPTF knockdown leads to the downregulation of phosphorylated Erk1/2, PI3K, and Akt, thereby inhibiting the MAPK and PI3K/AKT signaling cascades.[14][15] This results in decreased expression of proliferation-associated proteins like cyclin D and phospho-Rb, and an increase in cell cycle inhibitors such as p21 and p18.[14][15]

  • Apoptosis : The induction of apoptosis upon BPTF silencing is mediated through the activation of the caspase-dependent pathway, evidenced by increased cleavage of caspase-7, caspase-8, and PARP.[14][15]

Breast Cancer

BPTF is also implicated in the progression of distinct subtypes of breast cancer, including ER-positive and triple-negative breast cancer (TNBC).[16][17][18] Elevated BPTF copy number is observed in a significant fraction of breast tumors and is associated with higher tumor grade.[16][18][19]

  • Proliferation and Apoptosis : Similar to NSCLC, silencing BPTF in breast cancer cells inhibits proliferation, suppresses colony formation, and induces apoptosis.[16][17] Conversely, BPTF overexpression enhances proliferation and reduces apoptosis.[16][17]

  • PI3K/AKT Pathway : BPTF's effects in breast cancer are partly mediated through the PI3K pathway. Its knockdown reduces the levels of phosphorylated AKT (Ser473) and its downstream targets, including phosphorylated GSK-β and CCND1 (Cyclin D1).[16][18][19]

  • Therapeutic Implications : Targeting BPTF with the bromodomain inhibitor bromosporine has shown significant anti-tumor effects in TNBC cells, both alone and in combination with PI3K pathway inhibitors.[16][18]

Melanoma

In melanoma, BPTF acts as a promoter of distant metastasis and is an independent predictor of reduced survival.[7] Its expression is often elevated due to gene copy number gains.[7]

  • Proliferation and Metastasis : Silencing BPTF in melanoma cells suppresses proliferation, colony formation, and invasion.[7] In vivo xenograft models confirmed that BPTF knockdown reduces tumor growth and metastatic potential.[7]

  • MAPK Pathway and Chemoresistance : BPTF expression has been shown to directly activate ERK expression.[7] Importantly, BPTF overexpression promotes resistance to BRAF inhibitors, a standard-of-care targeted therapy for BRAF-mutant melanomas.[1][7] This suggests that combining BPTF inhibitors with BRAF inhibitors could be a novel strategy to overcome resistance.[7]

Colorectal Cancer (CRC)

A more recently explored area is the role of BPTF in colorectal cancer, where it is also highly expressed and linked to poor patient outcomes.[10]

  • Cell Cycle Progression : In CRC, BPTF promotes proliferation and metastasis by transcriptionally activating the cell cycle regulator Cdc25A.[10] BPTF binds directly to the Cdc25A promoter to drive its expression, thereby accelerating cell cycle progression.[10]

  • Upstream Regulation : The expression of BPTF itself in CRC is transcriptionally regulated by the well-known oncogene c-Myc.[10] This establishes a c-Myc/BPTF/Cdc25A signaling axis that drives CRC development.[10]

  • Therapeutic Sensitivity : Knockdown or inhibition of BPTF sensitizes CRC cells to standard chemotherapeutics like 5-Fluorouracil and Oxaliplatin.[10]

BPTF_Cancer_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_cellcycle Cell Cycle Control BPTF BPTF Overexpression Raf c-Raf BPTF->Raf Activates PI3K PI3K BPTF->PI3K Activates Cdc25A Cdc25A BPTF->Cdc25A Upregulates (transcriptional) CyclinD Cyclin D BPTF->CyclinD Upregulates p21 p21 / p18 BPTF->p21 Downregulates Metastasis Metastasis BPTF->Metastasis Chemoresistance Chemoresistance BPTF->Chemoresistance MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk p90RSK p90RSK Erk->p90RSK Proliferation Cell Proliferation Erk->Proliferation p90RSK->Proliferation PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt GSK3b GSK-3β Akt->GSK3b Survival Cell Survival (Anti-Apoptosis) Akt->Survival GSK3b->Survival G1_S_Transition G1/S Transition Cdc25A->G1_S_Transition pRb p-Rb CyclinD->pRb pRb->G1_S_Transition p21->G1_S_Transition G1_S_Transition->Proliferation

Caption: Key signaling pathways dysregulated by BPTF in cancer.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on BPTF, providing a comparative overview of its impact across different cancer types and the potency of targeted inhibitors.

Table 1: Effects of BPTF Knockdown on Cancer Cell Phenotypes
Cancer TypeCell Line(s)Effect of KnockdownQuantitative MeasureReference
NSCLC A549, NCI-H460Inhibition of Cell Viability~40-50% reduction after 48h (MTT assay)[14]
NSCLC A549, NCI-H460Induction of Apoptosis~15-20% increase in apoptotic cells[14]
Melanoma B16-F10Suppression of Proliferation65.5% reduction (Colony formation)[7]
Melanoma B16-F10Suppression of Metastatic Potential66.4% reduction (Invasion assay)[7]
Melanoma (in vivo) B16-F10Suppression of Tumor Growth67.1% reduction in tumor volume[7]
Breast Cancer (TNBC) MDA-MB-231Inhibition of Cell ProliferationSignificant reduction (Colony formation)[16][18]
Breast Cancer (ER+) MCF-7Inhibition of Cell ProliferationSignificant reduction (Colony formation)[16][18]
Table 2: BPTF Expression in Human Tumors
Cancer TypeMetricFindingReference
Lung Adenocarcinoma Immunohistochemistry (IHC)70.7% (53 out of 75) of tumors showed high BPTF expression.[14]
Melanoma Fluorescence in situ hybridization (FISH)36.4% (28 out of 77) of melanomas had elevated BPTF copy number (≥3).[7]
Breast Cancer Fluorescence in situ hybridization (FISH)34.1% showed BPTF copy number gain; 8.2% showed amplification.[16][18]
Table 3: Potency of BPTF Bromodomain Inhibitors
InhibitorTarget(s)Affinity for BPTF (Kd or IC50)Assay MethodReference
BZ1 BPTFKd = 6.3 nMSPR[1][20]
DC-BPi-07 BPTFIC50 = 64.9 nMHTRF[21]
DC-BPi-11 BPTFIC50 = 39.0 nMHTRF[21]
TP-238 BPTF/CECR2Kd = 120 nMITC[22]
GSK4027 PCAF/GCN5L2 (off-target: BPTF)Kd = 1.7 µMAlphaScreen[1]
AU1 BPTF--[1][8]

Detailed Methodologies for Key Experiments

Reproducibility and rigor in scientific research depend on detailed experimental protocols. Below are methodologies for key assays commonly used to investigate the function of BPTF.

siRNA-mediated Gene Knockdown
  • Objective : To transiently reduce the expression of BPTF to study its biological function.

  • Protocol :

    • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

    • Transfection Reagent Preparation : For each well, dilute a specific BPTF-targeting siRNA (and a non-specific control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

    • Complex Formation : Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Transfection : Add the complexes drop-wise to the cells in complete growth medium.

    • Incubation and Analysis : Incubate the cells for 48-72 hours post-transfection. Harvest the cells to assess knockdown efficiency by Western blot or RT-qPCR and perform subsequent functional assays (e.g., cell viability, apoptosis).[14]

Western Blot Analysis
  • Objective : To detect and quantify the protein levels of BPTF and downstream signaling molecules.

  • Protocol :

    • Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE : Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate by size via electrophoresis.

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BPTF, anti-phospho-Akt, anti-GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Cell Viability (MTT) Assay
  • Objective : To measure cell metabolic activity as an indicator of cell viability and proliferation.

  • Protocol :

    • Cell Treatment : Seed cells in a 96-well plate and treat as required (e.g., post-siRNA transfection).

    • MTT Addition : At the desired time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Chromatin Immunoprecipitation (ChIP)
  • Objective : To identify the genomic regions where BPTF binds.

  • Protocol :

    • Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

    • Chromatin Shearing : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

    • Immunoprecipitation : Incubate the sheared chromatin overnight with an antibody specific to BPTF (or a negative control IgG). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

    • Washing : Wash the beads extensively to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

    • DNA Purification : Purify the immunoprecipitated DNA.

    • Analysis : Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target promoters or by high-throughput sequencing (ChIP-seq) to identify binding sites genome-wide.[10][23]

In Vivo Tumor Xenograft Study
  • Objective : To assess the effect of BPTF on tumor growth in a living organism.

  • Protocol :

    • Cell Preparation : Engineer cancer cells to stably express an shRNA targeting BPTF or a control shRNA.

    • Animal Model : Use immunodeficient mice (e.g., nude or NOD/SCID mice).

    • Tumor Cell Implantation : Subcutaneously inject a defined number of the engineered cells (e.g., 1-5 million) into the flank of each mouse.

    • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every few days. Calculate tumor volume using the formula: (Width² × Length) / 2.

    • Endpoint : At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., IHC, Western blot).[14][16]

Experimental_Workflow_BPTF cluster_knockdown Genetic Perturbation cluster_assays In Vitro Functional Assays cluster_invivo In Vivo Model start Cancer Cell Lines (e.g., A549, MDA-MB-231) knockdown BPTF Knockdown (siRNA/shRNA) start->knockdown overexpression BPTF Overexpression (cDNA) start->overexpression control Control (Non-specific siRNA/vector) start->control validation Validate Expression Change (Western Blot / RT-qPCR) knockdown->validation overexpression->validation control->validation proliferation Proliferation (MTT, Colony Formation) validation->proliferation apoptosis Apoptosis (FACS, Caspase Cleavage) validation->apoptosis cell_cycle Cell Cycle (FACS - PI Staining) validation->cell_cycle migration Migration/Invasion (Transwell Assay) validation->migration xenograft Tumor Xenograft in Mice validation->xenograft tumor_growth Measure Tumor Growth & Metastasis xenograft->tumor_growth

Caption: A typical experimental workflow to study BPTF function in cancer.

Conclusion and Future Directions

BPTF stands at a critical intersection of chromatin biology and oncology. As the core scaffolding subunit of the NURF remodeling complex, its role in reading histone marks and orchestrating nucleosome positioning is fundamental to transcriptional control. The extensive body of research highlighted in this guide demonstrates that this essential function is hijacked in numerous cancers, where BPTF overexpression drives oncogenic signaling pathways, promotes aggressive tumor phenotypes, and confers resistance to therapy.

The compelling evidence of BPTF's role in cancer progression has catalyzed efforts in drug discovery. The development of potent and selective small-molecule inhibitors targeting the BPTF bromodomain, such as BZ1 and DC-BPi-11, represents a promising therapeutic avenue.[1][20][21] These inhibitors not only serve as valuable chemical probes to further dissect the biological functions of BPTF but also hold potential for clinical translation, particularly in combination with existing targeted therapies or chemotherapies to overcome resistance.[1][16]

Future research should focus on several key areas:

  • Defining BPTF's Target Genes : Comprehensive genome-wide studies, integrating ChIP-seq and RNA-seq, are needed across various cancer types to build a definitive map of BPTF-regulated genes that contribute to malignancy.

  • Understanding Resistance Mechanisms : Investigating how cancer cells might develop resistance to BPTF inhibitors will be crucial for the long-term success of this therapeutic strategy.

  • Expanding Therapeutic Strategies : Beyond bromodomain inhibition, exploring other approaches such as PROTACs (PROteolysis TArgeting Chimeras) to induce the degradation of the entire BPTF protein could offer a more profound and durable anti-cancer effect.[11][24]

  • Biomarker Development : Identifying reliable biomarkers to predict which patients are most likely to respond to BPTF-targeted therapies will be essential for designing effective clinical trials.

References

NVS-BPTF-1: A Technical Guide on its Role and Effects on Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain PHD finger transcription factor (BPTF) has emerged as a significant pro-tumorigenic factor in melanoma. As a core subunit of the nucleosome remodeling factor (NURF) complex, BPTF plays a crucial role in chromatin remodeling, thereby influencing gene expression programs that drive melanoma progression. Elevated BPTF expression is correlated with poor patient survival and resistance to targeted therapies, making it a compelling target for novel anti-cancer drugs.[1][2] NVS-BPTF-1 is a potent and selective chemical probe developed to inhibit the bromodomain of BPTF.[3] This technical guide provides a comprehensive overview of this compound, its target, and its known and potential effects on melanoma cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

While extensive research has demonstrated the anti-melanoma effects of BPTF silencing via shRNA, there is a notable lack of published data on the specific effects of this compound on melanoma cell lines. One study reported that this compound had no impact on the proliferation of B16F10 mouse melanoma cells.[4][5] This highlights the critical need for further investigation to validate the therapeutic potential of targeting the BPTF bromodomain in melanoma. The following tables summarize the available quantitative data for this compound and the effects of BPTF silencing, which can serve as a benchmark for future studies with this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineMetricValueReference
AlphaScreenBPTFIC5056 nM[3]
BioLayer Interferometry (BLI)BPTFKD71 nM[3][6]
NanoBRETHEK293 cellsIC5016 nM[3]

Table 2: Effects of BPTF Silencing (shRNA) in Melanoma Cell Lines

Melanoma Cell LineExperimental EffectQuantitative ResultReference
1205-LuSuppression of BPTF mRNA78.2% reduction[3]
1205-LuG1/G0 cell cycle arrestIncrease from 16.8% to 11.2% in S-phase[3]
1205-LuIncreased apoptosis12.0% (vs. control)[1]
1205-LuReduced colony formation65.5% suppression[1]
1205-LuReduced in vivo tumor growth52.5% suppression[1]
1205-LuReduced lung metastasis66.4% reduction[1]
C8161.9Suppression of BPTF mRNAConfirmed[1]
C8161.9Reduced cell proliferationConfirmed[1]
B16-F10Reduced cell proliferationConfirmed[3]
B16-F10Reduced invasionConfirmed[3]

Signaling Pathways

BPTF is implicated in key signaling pathways that are dysregulated in melanoma. It is a downstream target of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte lineage.[7][8][9] BPTF, in turn, is known to activate the MAPK/ERK pathway and upregulate the expression of pro-survival proteins like BCL2 and BCL-XL, and the cell cycle regulator CCND2.[1][7] Inhibition of BPTF with this compound is hypothesized to disrupt these pathways, leading to decreased proliferation and increased apoptosis in melanoma cells.

MITF_BPTF_Signaling_Pathway MITF MITF BPTF BPTF MITF->BPTF MAPK_ERK MAPK/ERK Pathway BPTF->MAPK_ERK BCL2_XL BCL2 / BCL-XL BPTF->BCL2_XL CCND2 CCND2 BPTF->CCND2 NVS_BPTF_1 This compound NVS_BPTF_1->BPTF Inhibits Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation BCL2_XL->Proliferation Apoptosis Apoptosis BCL2_XL->Apoptosis | CCND2->Proliferation

BPTF signaling cascade in melanoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments related to the evaluation of this compound and BPTF function in melanoma cell lines.

Cell Viability Assay (MTS/MTT)

This assay is fundamental for determining the cytotoxic or cytostatic effects of this compound on melanoma cells.

  • Cell Seeding: Plate melanoma cell lines (e.g., 1205-Lu, A375, SK-MEL-28) in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (and a vehicle control, e.g., DMSO) in fresh growth medium. Replace the medium in the wells with the compound-containing medium. Recommended concentration range to start is 0.01 µM to 10 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess changes in protein expression levels within signaling pathways upon this compound treatment.

  • Cell Lysis: Plate melanoma cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BPTF, anti-phospho-ERK, anti-ERK, anti-BCL2, anti-CCND2, anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Seed melanoma cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, following the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

BPTF Knockdown using shRNA

This protocol provides a method for reducing BPTF expression to study its function, serving as a comparison for the effects of this compound.

  • shRNA Vector Preparation: Obtain or clone shRNA sequences targeting BPTF into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a control.

  • Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells using a transfection reagent.

  • Virus Harvest and Transduction: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Transduce melanoma cells with the lentiviral particles in the presence of polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockdown: Confirm the reduction in BPTF expression at both the mRNA (qRT-PCR) and protein (Western blotting) levels.

shRNA_Workflow cluster_vector_prep Vector Preparation cluster_virus_prod Lentivirus Production cluster_transduction Transduction & Selection cluster_validation Validation shRNA_Design shRNA Design & Cloning into Lentiviral Vector Transfection Co-transfection into HEK293T cells shRNA_Design->Transfection Harvest Virus Harvest Transfection->Harvest Transduction Transduction of Melanoma Cells Harvest->Transduction Selection Antibiotic Selection Transduction->Selection Validation Confirm Knockdown (qRT-PCR, Western Blot) Selection->Validation

Workflow for BPTF knockdown in melanoma cells.

Conclusion

BPTF represents a promising therapeutic target in melanoma due to its role in promoting tumor progression and drug resistance. The chemical probe this compound offers a valuable tool for investigating the therapeutic potential of inhibiting the BPTF bromodomain. However, the current lack of data on the effects of this compound in melanoma cell lines underscores the need for further research. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting these essential investigations. Future studies should focus on elucidating the precise effects of this compound on melanoma cell proliferation, survival, and signaling pathways, and on exploring its potential in combination with existing targeted therapies.

References

The BPTF and c-Myc Axis: A Critical Nexus in Oncogenic Transcription and a Target for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oncoprotein c-Myc is a master transcriptional regulator that is deregulated in a vast number of human cancers. Its activity is intricately controlled by a network of co-factors that facilitate its recruitment to chromatin and the subsequent activation of its extensive target gene program. This guide focuses on a pivotal interactor, the Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex. We delve into the mechanistic details of the BPTF-c-Myc interaction, its role in modulating the expression of downstream target genes, and the functional consequences for cancer cell proliferation. This document provides a consolidated resource, including quantitative data, detailed experimental protocols, and visual pathways, to aid researchers in further exploring this critical oncogenic partnership and developing novel therapeutic strategies.

The BPTF-c-Myc Interaction: A Partnership in Chromatin Hijacking

The transcription factor c-Myc, upon heterodimerization with its partner MAX, binds to E-box sequences (CACGTG) in the genome to regulate genes involved in cell growth, proliferation, and metabolism[1]. However, the sheer number of E-boxes in the genome necessitates additional layers of specificity for c-Myc's targeted action. This specificity is achieved through interactions with chromatin-associated proteins, which help recruit c-Myc to appropriate genomic loci.

BPTF has been identified as a crucial co-factor for c-Myc.[2][3][4] It is the core enzymatic subunit of the ATP-dependent NURF complex, which utilizes the energy from ATP hydrolysis to slide nucleosomes, thereby altering chromatin accessibility[5]. BPTF itself contains several domains that read the epigenetic landscape, including a bromodomain that binds to acetylated lysines and PHD fingers that recognize methylated lysines on histones[5][6].

The interaction between BPTF and c-Myc is essential for the full deployment of the c-Myc transcriptional program[1][3]. Evidence from co-immunoprecipitation and in situ proximity ligation assays (isPLA) confirms that these two proteins exist within the same complex in cancer cells[3][7]. Mechanistically, BPTF is thought to facilitate the recruitment of c-Myc to its target gene promoters, particularly to "low-affinity" sites that lack the strong epigenetic marks of constitutively active genes[1]. By remodeling the chromatin at these sites, BPTF increases DNA accessibility, allowing the c-Myc/MAX heterodimer to bind and activate transcription[1][3].

Signaling Pathway of BPTF and c-Myc Cooperation

The cooperation between BPTF and c-Myc can be visualized as a multi-step process leading to the activation of target genes that drive cell cycle progression and proliferation.

BPTF_cMyc_Pathway cluster_nucleus Cell Nucleus cMyc_MAX c-Myc/MAX Heterodimer BPTF_NURF BPTF (NURF Complex) cMyc_MAX->BPTF_NURF Interaction Chromatin_Open Target Gene (Open Chromatin) cMyc_MAX->Chromatin_Open Binds E-Box Chromatin_Closed Target Gene (Closed Chromatin) BPTF_NURF->Chromatin_Closed Recognizes Histone Marks BPTF_NURF->Chromatin_Open ATP-dependent Nucleosome Remodeling Transcription Transcription & Translation Chromatin_Open->Transcription Proteins Cell Cycle Proteins Transcription->Proteins Proliferation Cell Proliferation Proteins->Proliferation

Figure 1: BPTF and c-Myc Signaling Pathway.

Downstream Targets and Functional Consequences

The BPTF-c-Myc axis predominantly regulates genes essential for cell cycle progression and DNA replication[1]. Silencing of BPTF leads to a significant impairment of c-Myc's ability to activate this proliferative program[1][3]. Consequently, BPTF knockdown results in reduced cell proliferation, impaired G1-S phase progression, and increased replication stress[3][4]. Notably, this effect appears to be selective for c-Myc's proliferative functions, as BPTF silencing does not significantly impact c-Myc-driven apoptosis[1].

The requirement for BPTF is particularly evident at c-Myc's "low-affinity" binding sites, which are often only occupied when c-Myc is overexpressed, a hallmark of many cancers[1]. This suggests that cancer cells are particularly dependent on the BPTF co-factor activity to sustain the high levels of transcription from the full repertoire of c-Myc targets needed for rapid growth.

Logical Flow from Molecular Interaction to Tumorigenesis

The molecular interaction between BPTF and c-Myc initiates a cascade of events with significant cellular and organismal consequences, culminating in the promotion of cancer.

Logical_Flow A BPTF-c-Myc Protein Interaction B Recruitment of NURF Complex to c-Myc Target Loci A->B C Chromatin Remodeling & Increased DNA Accessibility B->C D Enhanced c-Myc Binding to Target Promoters C->D E Activation of c-Myc Transcriptional Program D->E F Upregulation of Cell Cycle & Proliferation Genes E->F G Uncontrolled Cell Proliferation F->G H Tumorigenesis G->H

Figure 2: Logical relationship of the BPTF-c-Myc axis.

Quantitative Data

Summarizing the quantitative impact of the BPTF-c-Myc interaction is crucial for understanding its significance. The following tables compile available data from literature on changes in gene expression and c-Myc chromatin binding upon BPTF modulation.

Gene Expression Changes of c-Myc Targets Upon BPTF Knockdown

RNA-sequencing and qPCR analyses have been performed to quantify the impact of BPTF silencing on the expression of c-Myc and its downstream targets.

GeneMethodCell LineChange upon BPTF KnockdownAdjusted p-valueReference
MYCNRNA-seqKELLY (Neuroblastoma)log2FC = -0.900.006[1]
PHOX2ARNA-seqKELLY (Neuroblastoma)log2FC = -0.870.007[1]
CDKN1BqPCRBT 145 (Glioma)SuppressedN/A[2]
AKTqPCRBT 145 (Glioma)SuppressedN/A[2]
SMAD2qPCRSF7761 (Glioma)UpregulatedN/A[2]
SMAD3qPCRSF7761 (Glioma)UpregulatedN/A[2]

Note: A comprehensive list of differentially expressed genes is often available in the supplementary materials of the cited publications.

Chromatin Binding and Biophysical Data

ChIP-sequencing demonstrates a global reduction in c-Myc's ability to bind chromatin when BPTF is silenced. As of the latest literature review, direct biophysical measurements of the BPTF-c-Myc binding affinity have not been published.

ParameterMethodObservationReference
c-Myc Chromatin OccupancyChIP-seqGlobally reduced binding intensity in BPTF-silenced cells.[3]
50.2% of c-Myc binding peaks showed a ≥2-fold reduction in read number.[3]
BPTF-c-Myc Binding Affinity (Kd)ITC / SPRData not publicly available.

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. The following sections provide synthesized protocols for key experiments used to investigate the BPTF-c-Myc interaction.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interaction

This protocol describes the co-immunoprecipitation of endogenous BPTF and c-Myc from a cell lysate to demonstrate their physical association.

Materials:

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein A/G magnetic beads.

  • IP-validated primary antibody against "bait" protein (e.g., anti-BPTF).

  • Isotype control IgG antibody.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., low-pH glycine buffer or SDS-PAGE sample buffer).

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary and secondary antibodies for Western blotting (anti-BPTF and anti-c-Myc).

Procedure:

  • Cell Lysis: Harvest 10-20 million cells. Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-clearing: Add 20-30 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the anti-BPTF antibody or control IgG. Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer.

  • Elution: Elute the protein complexes from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against BPTF and c-Myc. A band for c-Myc in the anti-BPTF IP lane (but not the IgG control) indicates an interaction.

Chromatin Immunoprecipitation (ChIP) Workflow

ChIP followed by qPCR or sequencing (ChIP-seq) is used to determine if BPTF and c-Myc co-occupy specific genomic regions. This workflow diagram illustrates the key steps.

ChIP_Workflow A 1. Cross-linking (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Add anti-c-Myc Ab) B->C D 4. Immune Complex Capture (Protein A/G Beads) C->D E 5. Washing (Remove non-specific binding) D->E F 6. Elution & Reverse Cross-links (Heat) E->F G 7. DNA Purification F->G H 8. Analysis (qPCR or Sequencing) G->H

Figure 3: General workflow for Chromatin Immunoprecipitation.

Detailed Steps for ChIP:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-800 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., c-Myc).

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

  • Analysis: Quantify the enrichment of specific DNA sequences (e.g., promoters of known c-Myc target genes) using qPCR or perform library preparation for high-throughput sequencing (ChIP-seq).

Therapeutic Implications and Future Directions

The demonstrated reliance of c-Myc on BPTF for its full oncogenic activity, particularly in tumors where c-Myc is overexpressed, makes the BPTF-c-Myc interaction an attractive therapeutic target[1][3]. Disrupting this protein-protein interaction could selectively inhibit the growth of c-Myc-addicted tumors while potentially having a wider therapeutic window than direct c-Myc inhibition.

Strategies for targeting this axis include:

  • Small Molecule Inhibitors: Development of compounds that bind to BPTF or c-Myc and sterically hinder their interaction.

  • Peptide-based Therapeutics: Designing small interfering peptides that mimic the binding interface and competitively inhibit the interaction[1].

  • Bromodomain Inhibition: Targeting the BPTF bromodomain to disrupt its chromatin anchoring function, which may be essential for its role as a c-Myc co-factor.

Future research should focus on high-resolution structural determination of the BPTF-c-Myc complex to guide rational drug design. Furthermore, screening for small molecules that specifically disrupt this interaction is a promising avenue for developing novel cancer therapies. The development of such targeted agents could provide a powerful new tool in the fight against a broad range of c-Myc-driven malignancies.

References

The Impact of BPTF Inhibition on MAPK and PI3K/AKT Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, playing a significant role in chromatin remodeling and gene transcription. Emerging evidence has implicated BPTF in the regulation of key oncogenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. This technical guide provides an in-depth analysis of the current understanding of how BPTF, and its inhibition, impacts these critical cellular signaling cascades. We will explore the effects of BPTF modulation, primarily through genetic knockdown, and discuss the utility and observed effects of Nvs-bptf-1, a potent and selective chemical probe for the BPTF bromodomain. This document aims to provide researchers and drug development professionals with a comprehensive overview of the signaling consequences of targeting BPTF, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Introduction to BPTF and its Role in Cellular Signaling

BPTF is the largest subunit of the NURF chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to slide nucleosomes and alter chromatin accessibility.[1] This function is critical for the regulation of gene expression programs that control cell proliferation, differentiation, and survival. The BPTF protein contains several functional domains, including a bromodomain that recognizes acetylated histone tails, and two PHD fingers, one of which binds to trimethylated histone H3 on lysine 4 (H3K4me3). These interactions are key to targeting the NURF complex to specific genomic loci.

Recent studies have highlighted a significant role for BPTF in various cancers, where its overexpression is often correlated with poor prognosis.[2] A key aspect of BPTF's pro-tumorigenic activity appears to be its influence on the MAPK and PI3K/AKT signaling pathways, two of the most frequently dysregulated pathways in human cancer.

The Impact of BPTF on the MAPK Signaling Pathway

The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., RAF), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK).

Genetic knockdown of BPTF has been demonstrated to suppress the MAPK pathway in non-small-cell lung cancer (NSCLC) cells.[1] This inhibitory effect is characterized by a reduction in the phosphorylation of key pathway components.

Quantitative Effects of BPTF Knockdown on MAPK Signaling

The following table summarizes the observed effects of BPTF knockdown on the phosphorylation status of key MAPK pathway proteins in NSCLC cell lines (A549 and NCI-H460).

ProteinEffect of BPTF KnockdownCell LinesReference
p-c-RafDecreasedA549, NCI-H460[1]
p-MEK1/2DecreasedA549, NCI-H460[1]
p-Erk1/2DecreasedA549, NCI-H460[1][2]
p-p90RSKDecreasedA549, NCI-H460[1]

Visualizing BPTF's Impact on the MAPK Pathway

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Gene Target Gene Expression Transcription->Gene BPTF BPTF (NURF Complex) BPTF->Gene Inhibition of BPTF Suppresses Expression Proliferation Cell Proliferation & Survival Gene->Proliferation

MAPK Signaling Pathway and the Influence of BPTF.

The Impact of BPTF on the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates a multitude of downstream targets to exert its pro-survival effects.

Similar to its effect on the MAPK pathway, knockdown of BPTF has been shown to inhibit the PI3K/AKT signaling cascade in NSCLC and breast cancer cells.[1]

Quantitative Effects of BPTF Knockdown on PI3K/AKT Signaling

The following table summarizes the observed effects of BPTF knockdown on the phosphorylation and expression of key PI3K/AKT pathway proteins.

ProteinEffect of BPTF KnockdownCell LinesReference
p-p85DecreasedA549, NCI-H460[1]
p-AKT (Ser473)DecreasedTNBC, ER+ Breast Cancer[1]
p-GSK-3β (Ser9)DecreasedTNBC, ER+ Breast Cancer[1]
CCND1 (Cyclin D1)DecreasedTNBC, ER+ Breast Cancer[1]

Visualizing BPTF's Impact on the PI3K/AKT Pathway

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival & Growth mTORC1->Proliferation BPTF BPTF (NURF Complex) Gene Target Gene Expression BPTF->Gene Inhibition of BPTF Suppresses Expression Gene->Proliferation

PI3K/AKT Signaling Pathway and the Influence of BPTF.

This compound: A Chemical Probe for the BPTF Bromodomain

This compound is a potent and selective chemical probe developed to inhibit the bromodomain of BPTF.[3] It serves as a valuable tool for investigating the specific functions of this acetyl-lysine binding domain.

Potency and Selectivity of this compound
ParameterValueAssayReference
In Vitro Binding Affinity (Kd) 71 nMBio-Layer Interferometry (BLI)[3]
In Vitro IC50 56 nMAlphaScreen[3]
Cellular On-Target IC50 16 nMNanoBRET (HEK293 cells)[3]

This compound exhibits high selectivity for the BPTF bromodomain and has a corresponding inactive control compound, NVS-BPTF-C, with significantly lower binding affinity (1.67 µM).[3]

Observed Effects of this compound and Discrepancies with BPTF Knockdown

While BPTF knockdown consistently leads to the suppression of MAPK and PI3K/AKT signaling and inhibits cell proliferation, studies using this compound have shown some differing results. For instance, one study reported that this compound had no impact on the proliferation of B16F10 mouse melanoma cells.[4] This suggests that inhibiting the BPTF bromodomain alone with this compound may not be sufficient to fully replicate the phenotypic effects of depleting the entire BPTF protein.

Potential reasons for this discrepancy include:

  • Multifunctional Nature of BPTF: BPTF has other functional domains (e.g., PHD fingers) that contribute to its role in chromatin remodeling and gene regulation. Inhibiting only the bromodomain may not disrupt all of BPTF's functions.

  • Cell-Type Specificity: The effects of BPTF inhibition, whether genetic or pharmacological, may be highly dependent on the cellular context and the specific genetic and epigenetic landscape of the cancer cells.

  • Incomplete Target Engagement: While potent, the level of target engagement in cellular assays may not be sufficient to elicit the same downstream effects as near-complete protein depletion via siRNA or shRNA.

Experimental Protocols

The following provides a generalized protocol for assessing the impact of BPTF inhibition on MAPK and PI3K/AKT pathway activation using Western blotting.

Western Blotting for Phosphorylated Pathway Proteins

Objective: To determine the effect of this compound treatment or BPTF knockdown on the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.

Materials:

  • Cell culture reagents

  • This compound (and NVS-BPTF-C as a negative control)

  • siRNA targeting BPTF (and a non-targeting control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BPTF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • For pharmacological inhibition, treat cells with varying concentrations of this compound or the negative control NVS-BPTF-C for the desired time course (e.g., 24, 48, 72 hours). A dose-response experiment is recommended to determine the optimal concentration.

    • For genetic knockdown, transfect cells with BPTF siRNA or a non-targeting control siRNA according to the manufacturer's protocol. Harvest cells at a time point where maximal knockdown is achieved (e.g., 48-72 hours post-transfection).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated forms of the proteins of interest as well as antibodies for the total protein as a loading control. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.

    • Compare the normalized phosphorylation levels between treated and control samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis cluster_results Results start Plate Cells treatment Treat with this compound or BPTF siRNA start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-ERK, p-AKT, etc.) transfer->probing imaging Imaging & Densitometry probing->imaging data_analysis Data Analysis & Interpretation imaging->data_analysis

Workflow for Western Blot Analysis of Signaling Pathways.

Conclusion and Future Directions

The available evidence strongly supports a role for BPTF in sustaining the activity of the MAPK and PI3K/AKT signaling pathways in certain cancer contexts. Genetic knockdown of BPTF effectively suppresses these pro-survival cascades. The chemical probe this compound provides a valuable tool for dissecting the specific functions of the BPTF bromodomain. However, the observed discrepancies between the effects of this compound and BPTF knockdown highlight the complexity of targeting multi-domain chromatin remodeling proteins.

Future research should focus on:

  • Directly assessing the impact of this compound on the phosphorylation status of MAPK and PI3K/AKT pathway components in a broader range of cancer cell lines.

  • Investigating the potential for synergistic effects when combining this compound with inhibitors of other signaling pathways.

  • Developing next-generation BPTF inhibitors that may target other domains or induce protein degradation to more effectively recapitulate the effects of genetic knockdown.

A deeper understanding of the nuanced effects of targeting specific domains of BPTF will be critical for the successful development of novel epigenetic therapies.

References

The BPTF Bromodomain: A Pivotal Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of epigenetic regulation and cancer therapeutics, the Bromodomain and PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a compelling target for drug development. Its critical role in chromatin remodeling and gene expression, particularly in oncogenic pathways, has positioned the BPTF bromodomain as a focal point for researchers and scientists in the quest for novel cancer therapies. This technical guide provides an in-depth exploration of the BPTF bromodomain, offering a comprehensive resource for drug development professionals.

Introduction: The Epigenetic Reader BPTF

BPTF is a multi-domain protein that plays a crucial role in regulating chromatin structure and gene transcription.[1] It is a key component of the NURF complex, which utilizes the energy of ATP hydrolysis to slide nucleosomes along DNA, thereby modulating the accessibility of DNA to transcription factors. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is pivotal for the recruitment of the NURF complex to specific genomic loci, leading to the activation of target genes.

Dysregulation of BPTF has been implicated in a variety of human cancers, including lung adenocarcinoma, melanoma, breast cancer, and pancreatic cancer.[2][3] Its overexpression often correlates with poor prognosis, making it an attractive therapeutic target.[4]

The Role of BPTF in Oncogenic Signaling

BPTF's involvement in cancer is multifaceted, primarily through its influence on key signaling pathways that govern cell proliferation, survival, and differentiation.

The NURF Complex and Chromatin Remodeling

The NURF complex, consisting of BPTF, SNF2L (the ATPase subunit), and pRBAP46/48, is a central player in chromatin remodeling.[4] BPTF's bromodomain recognizes acetylated histones, while its PHD finger binds to methylated histone H3 at lysine 4 (H3K4me3), another mark of active transcription.[5][6] This dual recognition anchors the NURF complex to active promoter regions, facilitating nucleosome sliding and creating a chromatin environment conducive to gene expression.[4]

BPTF_NURF_Complex Mechanism of BPTF-mediated Chromatin Remodeling cluster_nucleosome Nucleosome cluster_nurf NURF Complex Histone_Core Histone Core Me_Lys Methylated Lysine (H3K4me3) Histone_Core->Me_Lys H3 Tail Ac_Lys Ac_Lys Histone_Core->Ac_Lys H4 Tail DNA DNA BPTF BPTF Me_Lys->BPTF PHD Finger Binding Ac_Lys->BPTF Bromodomain Binding SNF2L SNF2L (ATPase) BPTF->SNF2L pRBAP pRBAP46/48 BPTF->pRBAP Nucleosome_Sliding Nucleosome Sliding SNF2L->Nucleosome_Sliding ATP Hydrolysis Open_Chromatin Open Chromatin Nucleosome_Sliding->Open_Chromatin Results in Gene_Transcription Gene Transcription Open_Chromatin->Gene_Transcription Allows for BPTF_Signaling_Pathways BPTF in Oncogenic Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_myc c-MYC Regulation BPTF BPTF ERK ERK BPTF->ERK Promotes Phosphorylation AKT AKT BPTF->AKT Promotes Phosphorylation c_MYC c-MYC BPTF->c_MYC Co-factor for Chromatin Recruitment Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Leads to PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->AKT Activates Survival Survival AKT->Survival Leads to Target_Genes Target Genes c_MYC->Target_Genes Activates Target_Genes->Proliferation Growth Growth Target_Genes->Growth BPTF_Inhibitor_Workflow BPTF Bromodomain Inhibitor Discovery Workflow Start Start HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Biophysical_Validation Biophysical Validation (ITC, SPR) Hit_Identification->Biophysical_Validation Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Biophysical_Validation->Hit_to_Lead Lead_Compound Lead Compound Hit_to_Lead->Lead_Compound Cellular_Assays Cellular Assays (CETSA, Proliferation, Apoptosis) Lead_Compound->Cellular_Assays Target_Engagement Target Engagement & Cellular Activity Cellular_Assays->Target_Engagement In_Vivo_Models In Vivo Cancer Models (Xenografts) Target_Engagement->In_Vivo_Models Preclinical_Candidate Preclinical Candidate In_Vivo_Models->Preclinical_Candidate

References

NVS-BPTF-1: A Technical Guide for Interrogating Gene Expression in Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD finger-containing transcription factor (BPTF) is a critical component of the nucleosome remodeling factor (NURF) complex, playing an essential role in regulating chromatin accessibility and gene expression.[1][2][3] In the context of stem cell biology, BPTF is indispensable for maintaining the delicate balance between self-renewal and differentiation.[4][5][6][7] It is crucial for normal embryogenesis and the control of embryonic stem cell differentiation.[1][6] Furthermore, BPTF is required for the self-renewal capacity of both mammary gland and hematopoietic stem cells by maintaining the accessibility of key "stemness" gene promoters.[3][4][5][7] NVS-BPTF-1 is a potent and selective chemical probe that inhibits the bromodomain of BPTF, providing a powerful tool to investigate its role in stem cell function and gene regulation.[1][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, and protocols for its application in studying gene expression in stem cells.

This compound: A Selective BPTF Bromodomain Inhibitor

This compound is a chemical probe designed for the selective inhibition of the BPTF bromodomain.[1][8] Its primary mechanism of action is through binding to the acetyl-lysine binding pocket of the BPTF bromodomain, thereby preventing its interaction with acetylated histone tails.[1] This inhibition disrupts the recruitment of the NURF complex to target gene promoters, leading to alterations in chromatin structure and gene expression. A structurally similar but inactive compound, NVS-BPTF-C, is available as a negative control for experiments.[1]

Quantitative Data on this compound Activity and Selectivity

The following tables summarize the key quantitative data for this compound and its negative control, NVS-BPTF-C.

Compound Binding Affinity (Kd) vs. BPTF In Vitro IC50 vs. BPTF (AlphaScreen) Cellular IC50 in HEK293 (nanoBRET)
This compound71 nM[1][8]56 nM[1]16 nM[1]
NVS-BPTF-C1.67 µM[1]-No Activity[1]
Compound Selectivity Panel (NIBR Principal Panel) Selectivity Panel (NIBR Kinase Panel)
This compoundNo binding to 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes with an IC50 < 10 µM.[1]No binding against 48 kinases with an IC50 < 30 µM.[1]
NVS-BPTF-CNo binding to 14 GPCRs, 3 nuclear receptors, 3 transporters, and 5 enzymes with an IC50 < 10 µM.[1]No binding against 59 kinases with an IC50 < 30 µM.[1]

BPTF Signaling and Mechanism of Action in Stem Cells

BPTF, as the largest subunit of the NURF complex, plays a pivotal role in chromatin remodeling.[3] The bromodomain of BPTF specifically recognizes and binds to acetylated histone H3 and H4 tails, while its PHD finger domain binds to trimethylated histone H3 at lysine 4 (H3K4me3).[1][2] This dual recognition anchors the NURF complex to active gene promoters, where its ATPase subunit, SNF2h, can then mobilize nucleosomes. This process increases chromatin accessibility, facilitating the binding of transcription factors and the initiation of transcription. In stem cells, BPTF is essential for maintaining the expression of key "stemness" genes, including master transcription factors such as Meis1, Pbx1, Mn1, and Lmo2 in hematopoietic stem cells.[5][7]

BPTF_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Gene Expression NVS_BPTF_1 This compound BPTF BPTF (Bromodomain) NVS_BPTF_1->BPTF Inhibits Histone Acetylated Histone Tails Histone->BPTF Binds to NURF NURF Complex BPTF->NURF Recruits DNA DNA NURF->DNA Remodels Stemness_Genes Stemness Genes (e.g., Meis1, Pbx1) DNA->Stemness_Genes Accessible for Transcription Self_Renewal Stem Cell Self-Renewal Stemness_Genes->Self_Renewal Maintains

Mechanism of this compound Action on Stem Cell Gene Expression.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on gene expression in stem cells.

Cell Culture and this compound Treatment

Objective: To treat stem cells with this compound to inhibit BPTF function.

Materials:

  • Stem cell line of interest (e.g., mouse embryonic stem cells, hematopoietic stem cells)

  • Appropriate stem cell culture medium

  • This compound (and NVS-BPTF-C as a negative control)

  • DMSO (vehicle control)

Protocol:

  • Culture stem cells under standard conditions to maintain pluripotency or multipotency.

  • Prepare stock solutions of this compound and NVS-BPTF-C in DMSO.

  • On the day of the experiment, dilute the compounds in the culture medium to the desired final concentrations. It is recommended to use concentrations below 1 µM due to the high cellular potency of this compound.[1] A concentration range of 10 nM to 500 nM is a good starting point for dose-response experiments.

  • Replace the medium of the cultured stem cells with the medium containing this compound, NVS-BPTF-C, or a vehicle control (DMSO).

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.

  • Harvest the cells for downstream analysis (e.g., RNA extraction, chromatin preparation).

Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

Objective: To identify global changes in gene expression in stem cells following BPTF inhibition.

Protocol:

  • Treat stem cells with this compound, NVS-BPTF-C, and vehicle control as described above.

  • Extract total RNA from the harvested cells using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential gene expression analysis between the different treatment groups.

RNA_Seq_Workflow Stem_Cells Stem Cells in Culture Treatment Treatment: - this compound - NVS-BPTF-C - Vehicle Stem_Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis

Workflow for RNA-Sequencing Analysis of this compound Treated Stem Cells.
Chromatin Accessibility Analysis by ATAC-Sequencing (ATAC-Seq)

Objective: To determine changes in chromatin accessibility at a genome-wide level after BPTF inhibition.

Protocol:

  • Treat stem cells with this compound, NVS-BPTF-C, and vehicle control.

  • Harvest the cells and perform cell lysis to isolate nuclei.

  • Perform Tn5 transposase-mediated tagmentation of the nuclear DNA.

  • Purify the tagmented DNA.

  • Amplify the tagmented DNA by PCR to generate ATAC-Seq libraries.

  • Sequence the libraries on a next-generation sequencing platform.

  • Analyze the sequencing data to identify regions of open chromatin and assess differential accessibility between treatment groups.

In Vitro BPTF Inhibition Assays

Objective: To quantify the inhibitory activity of this compound against BPTF in a cell-free system.

A. AlphaScreen Assay

Protocol:

  • Recombinant BPTF protein, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), and glutathione donor beads are combined in an assay buffer.

  • Streptavidin-coated acceptor beads are added to the mixture.

  • In the absence of an inhibitor, the binding of BPTF to the acetylated histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

  • This compound is added at various concentrations to measure its ability to disrupt this interaction and reduce the AlphaScreen signal.

  • The IC50 value is calculated from the dose-response curve.

B. Thermal Stability Assay (Differential Scanning Fluorimetry)

Protocol:

  • Recombinant BPTF protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a 96-well plate.[1]

  • This compound is added at a final concentration (e.g., 10 µM).[1]

  • The plate is heated in a real-time PCR machine, and fluorescence is measured as a function of temperature.[1]

  • Binding of this compound to BPTF will stabilize the protein, resulting in a higher melting temperature (Tm) compared to the protein alone.

C. NanoBRET Cellular Target Engagement Assay

Protocol:

  • HEK293T cells are engineered to express a NanoLuc-BPTF bromodomain fusion protein.[1]

  • A fluorescent tracer that binds to the BPTF bromodomain is added to the cells.[1]

  • In the absence of an inhibitor, the binding of the tracer to the NanoLuc-BPTF fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).

  • This compound is added at various concentrations to compete with the tracer for binding to the BPTF bromodomain, leading to a decrease in the BRET signal.

  • The cellular IC50 is determined from the dose-response curve.[1]

Conclusion

This compound is a valuable tool for dissecting the role of BPTF in regulating gene expression in stem cells. Its high potency and selectivity allow for precise interrogation of BPTF's function in maintaining stem cell identity and controlling differentiation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the downstream effects of BPTF inhibition on a global scale, from changes in chromatin accessibility to alterations in the transcriptome. By utilizing this compound, scientists can gain deeper insights into the epigenetic mechanisms governing stem cell biology, which may ultimately inform the development of novel therapeutic strategies.

References

Methodological & Application

NVS-BPTF-1 Cellular Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-BPTF-1 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD finger-containing Transcription Factor (BPTF).[1][2] BPTF is an integral component of the nucleosome remodeling factor (NURF) chromatin remodeling complex, playing a critical role in regulating gene expression, T-cell homeostasis, and embryonic stem cell differentiation.[3][4][5][6] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[7][8] These application notes provide a detailed protocol for a cellular assay to evaluate the activity of this compound, enabling researchers to investigate its effects on cell viability and to probe the function of BPTF in various cellular contexts.

Introduction

Bromodomain and PHD finger-containing Transcription Factor (BPTF) is a large, multi-domain protein that functions as a core subunit of the NURF ATP-dependent chromatin remodeling complex.[3][6] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, a key mechanism for targeting the NURF complex to specific genomic loci and thereby modulating chromatin accessibility and gene transcription.[2] BPTF has been shown to be essential for T-cell homeostasis and function, and its aberrant expression is linked to the progression of several cancers, including melanoma and breast cancer.[3][7][8]

This compound is a selective inhibitor of the BPTF bromodomain with a reported dissociation constant (Kd) of 71 nM.[1] It serves as a valuable chemical tool to investigate the cellular functions of BPTF. This document outlines a comprehensive protocol for a cell viability assay using this compound, providing a framework for assessing its antiproliferative effects and for dissecting the biological consequences of BPTF bromodomain inhibition.

Data Presentation

The following table summarizes the key in vitro and cellular activities of this compound.

ParameterValueAssay TypeCell LineReference
Binding Affinity (Kd) 71 nMBiolayer Interferometry (BLI)-[2]
In Vitro IC50 56 nMAlphaScreen-[2]
Cellular IC50 16 nMNanoBRETHEK293[2]

BPTF Signaling and Inhibition Workflow

The following diagram illustrates the role of BPTF in chromatin remodeling and gene transcription, and the mechanism by which this compound inhibits this process.

BPTF_Signaling_Pathway BPTF Signaling and this compound Inhibition cluster_nucleus Nucleus BPTF BPTF (NURF Complex) Chromatin Chromatin BPTF->Chromatin remodels AcetylatedHistones Acetylated Histones AcetylatedHistones->BPTF recruits GeneExpression Target Gene Expression Chromatin->GeneExpression enables NVS_BPTF_1 This compound NVS_BPTF_1->BPTF inhibits binding to acetylated histones

Caption: BPTF's role in gene expression and its inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures and is suitable for assessing the effect of this compound on cell proliferation and viability.[9][10][11]

Materials:

  • Cell line of interest (e.g., a cancer cell line with known BPTF expression)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram:

Experimental_Workflow This compound Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the this compound cell viability assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time can be varied depending on the cell line's doubling time and the research question.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium and MTT reagent only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of reagents or medium.Use fresh, sterile reagents and medium.
Low signal in all wells Insufficient cell number or low metabolic activity.Increase seeding density or ensure cells are healthy and in the exponential growth phase.
Inconsistent results between replicates Uneven cell seeding or pipetting errors.Ensure a single-cell suspension before seeding and use calibrated pipettes.
This compound insolubility Poor solubility in aqueous medium.This compound is poorly soluble; ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). The HCl salt form has better solubility.[2]

Conclusion

This document provides a detailed protocol for a cellular assay to evaluate the effects of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the dose-dependent effects of BPTF bromodomain inhibition on cell viability. This will facilitate a deeper understanding of the role of BPTF in various biological processes and its potential as a therapeutic target in diseases such as cancer. While this compound is a potent cellular probe, it is important to note that its inhibitory effect on the BPTF bromodomain alone may not be sufficient to induce a significant phenotypic response in all cellular contexts.[6][12] Therefore, combining this compound treatment with other therapeutic agents or genetic perturbations may be necessary to fully elucidate the function of BPTF.

References

Application Notes and Protocols for Nvs-bptf-1 in a NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-bptf-1 is a potent and selective chemical probe for the bromodomain of BPTF (Bromodomain and PHD finger Transcription Factor).[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription.[2][3][4] The NURF complex, through BPTF's bromodomain, recognizes and binds to acetylated histone tails, leading to chromatin accessibility and regulation of gene expression.[1][4] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[4]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure molecular interactions in live cells.[5][6][7] This technology utilizes a NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled tracer as an acceptor. When the donor and acceptor are in close proximity (<10 nm), energy transfer occurs, resulting in a quantifiable BRET signal. In the context of this compound, a target engagement assay can be established where the compound competes with a fluorescent tracer for binding to a NanoLuc®-tagged BPTF bromodomain, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's affinity and occupancy of its target in a cellular environment.[8][9]

These application notes provide a detailed protocol for utilizing this compound in a NanoBRET™ target engagement assay to measure its intracellular potency and selectivity.

Signaling Pathway of BPTF in Chromatin Remodeling

BPTF is a core component of the NURF chromatin remodeling complex. The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[4] This interaction is crucial for recruiting the NURF complex to specific genomic loci. Once recruited, the ATPase subunit of NURF (SNF2H or SNF2L) utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering chromatin structure and accessibility for transcription factors and the transcriptional machinery.[2][3] this compound acts by competitively inhibiting the binding of the BPTF bromodomain to acetylated histones, thus preventing the recruitment of the NURF complex and subsequent chromatin remodeling.

BPTF_Signaling_Pathway BPTF Signaling Pathway in Chromatin Remodeling cluster_0 Nucleus Histone Histone Tail (with Acetylated Lysine) BPTF BPTF Bromodomain (within NURF complex) Histone->BPTF recognizes NURF_Complex NURF Complex BPTF->NURF_Complex recruits Chromatin Condensed Chromatin NURF_Complex->Chromatin remodels Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Transcription Gene Transcription Accessible_Chromatin->Transcription This compound This compound This compound->BPTF inhibits

BPTF's role in chromatin remodeling and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and its negative control, NVS-BPTF-C. For comparison, data for the well-characterized BET bromodomain inhibitor JQ1 is also included.

CompoundTargetAssay TypeCell LineIC50 / KdReference
This compound BPTF BromodomainNanoBRET™ HEK29316 nM (IC50) [1]
BPTFAlphaScreen-56 nM (IC50)[1]
BPTFBio-Layer Interferometry (BLI)-71 nM (Kd)[1]
NVS-BPTF-C BPTF BromodomainNanoBRET™ HEK293No activity [1]
BPTFBio-Layer Interferometry (BLI)-1.67 µM (Kd)[1]
JQ1 BRD4NanoBRET™ INS 832/13Disrupts BRD4-p65 interaction at 1 µM[10]

Experimental Protocols

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a competitive binding assay performed in live cells. A NanoLuc®-tagged BPTF bromodomain (the "donor") is expressed in cells. A cell-permeable fluorescent tracer that binds to the BPTF bromodomain (the "acceptor") is then added. Binding of the tracer to the NanoLuc®-BPTF fusion protein brings the donor and acceptor into close proximity, resulting in a high BRET signal. When a competing compound like this compound is introduced, it displaces the tracer from the NanoLuc®-BPTF, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's intracellular IC50 value.

NanoBRET_Principle NanoBRET Target Engagement Principle cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (With this compound) NanoLuc_BPTF_1 NanoLuc-BPTF Tracer_1 Fluorescent Tracer NanoLuc_BPTF_1->Tracer_1 Binding (<10nm) Energy_Transfer Energy Transfer (BRET) NanoLuc_BPTF_2 NanoLuc-BPTF This compound This compound NanoLuc_BPTF_2->this compound Binding Tracer_2 Fluorescent Tracer No_Energy_Transfer No Energy Transfer

Principle of the NanoBRET™ Target Engagement Assay.
Materials and Reagents

  • HEK293 or HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • DPBS

  • Plasmid encoding NanoLuc®-BPTF bromodomain fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well or 384-well assay plates

  • This compound and NVS-BPTF-C (as a negative control)

  • Bespoke Tracer (5961) or a suitable fluorescent tracer for the BPTF bromodomain. Note: The original publication utilized a bespoke tracer (5961) which may not be commercially available.[1] A suitable alternative may need to be identified and validated.

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring dual-filtered luminescence (e.g., with 460nm and 618nm filters)

Experimental Workflow

NanoBRET_Workflow NanoBRET Assay Workflow for this compound Start Start Cell_Culture 1. Culture HEK293T cells Start->Cell_Culture Transfection 2. Transfect cells with NanoLuc-BPTF plasmid Cell_Culture->Transfection Seeding 3. Seed transfected cells into assay plates Transfection->Seeding Compound_Addition 4. Add serial dilutions of This compound and controls Seeding->Compound_Addition Tracer_Addition 5. Add fluorescent tracer (e.g., Tracer 5961 at 1 µM) Compound_Addition->Tracer_Addition Incubation 6. Incubate at 37°C Tracer_Addition->Incubation Substrate_Addition 7. Add NanoBRET™ Nano-Glo® Substrate Incubation->Substrate_Addition Measurement 8. Measure donor (460nm) and acceptor (618nm) luminescence Substrate_Addition->Measurement Analysis 9. Calculate BRET ratio and determine IC50 Measurement->Analysis End End Analysis->End

Step-by-step workflow for the this compound NanoBRET™ assay.
Detailed Protocol

Day 1: Cell Culture and Transfection

  • Culture HEK293T cells in a T75 flask using Opti-MEM™ I medium supplemented with 10% FBS until they reach 80-90% confluency.

  • Prepare the transfection complex according to the manufacturer's instructions. For a single well of a 6-well plate, a common starting point is a 1:10 ratio of NanoLuc®-BPTF plasmid to carrier DNA (e.g., pGEM-3Zf(-)) to a total of 1 µg of DNA, and a 3:1 ratio of transfection reagent to total DNA.

  • Add the transfection complex to the cells and incubate overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: Cell Seeding and Compound Treatment

  • Approximately 20-24 hours post-transfection, detach the cells using Trypsin-EDTA and resuspend them in fresh Opti-MEM™ I with 10% FBS.

  • Count the cells and adjust the density to 2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound and NVS-BPTF-C in Opti-MEM™ I. A typical concentration range to test would be from 1 nM to 10 µM.

  • Add the diluted compounds to the wells of a white 96-well or 384-well assay plate. Include wells with vehicle (e.g., DMSO) as a control.

  • Add 20 µL of the cell suspension to each well.

Day 3: Tracer Addition, Substrate Reaction, and Measurement

  • Prepare the fluorescent tracer solution. Based on the SGC protocol, the bespoke tracer 5961 was used at a final concentration of 1 µM.[1] Dilute the tracer in Opti-MEM™ I.

  • Add the tracer solution to all wells.

  • Incubate the plate for 2-4 hours at 37°C.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to each well.

  • Immediately measure the luminescence at the donor wavelength (460 nm) and the acceptor wavelength (618 nm) using a luminometer with appropriate filters.

Data Analysis
  • Calculate the Raw BRET Ratio:

    • For each well, divide the acceptor emission (618 nm) by the donor emission (460 nm).

    • BRET Ratio = (Acceptor Emission) / (Donor Emission)

  • Corrected BRET Ratio:

    • Subtract the average BRET ratio of the "no tracer" control wells from all other BRET ratio values.

  • IC50 Determination:

    • Normalize the data by setting the average corrected BRET ratio of the vehicle control as 100% and the average corrected BRET ratio of a high concentration of a known inhibitor (or the lowest value obtained with this compound) as 0%.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Low BRET signal Low transfection efficiencyOptimize transfection reagent and DNA concentration.
Low protein expressionUse a stronger promoter or increase the amount of plasmid DNA.
Inactive tracer or substrateUse fresh reagents and store them properly.
High background High NanoLuc®-BPTF expressionReduce the amount of plasmid used for transfection.
Spectral overlapEnsure the use of appropriate filters for donor and acceptor emission.
High variability Inconsistent cell numbersEnsure accurate cell counting and even seeding.
Inaccurate pipettingUse calibrated pipettes and proper technique.

Conclusion

The NanoBRET™ Target Engagement Assay provides a robust and quantitative method to evaluate the intracellular activity of this compound. By following this protocol, researchers can accurately determine the potency of this compound in live cells, providing valuable insights into its potential as a therapeutic agent targeting the BPTF bromodomain. The high-quality data generated can significantly contribute to drug development programs focused on chromatin remodeling and cancer therapy.

References

Application Note: NVS-BPTF-1 Target Engagement in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin remodeling complex.[1][2] BPTF plays a critical role in regulating gene expression by binding to acetylated histones, thereby influencing chromatin accessibility.[3][4] Its association with oncogenic pathways, such as c-Myc and MAPK signaling, has made it an attractive therapeutic target in various cancers.[1][5][6]

NVS-BPTF-1 is a potent and selective chemical probe that inhibits the bromodomain of BPTF.[7][8] It serves as a crucial tool for elucidating the biological functions of BPTF. Verifying that a compound like this compound reaches and binds to its intended target within a cellular context is a fundamental step in drug discovery and chemical biology. This process, known as target engagement, can be quantified using various biochemical and biophysical methods.

This document provides detailed protocols for treating HEK293 cells with this compound and assessing its engagement with the BPTF protein using two primary methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The following tables summarize the reported binding affinity and cellular potency of this compound and its negative control, NVS-BPTF-C.

Table 1: In Vitro Binding and Cellular Potency of this compound

Assay TypeCompoundTargetValueCell LineCitation
Biolayer Interferometry (BLI)This compoundBPTFK_D = 71 nM-[3][7][9]
AlphaScreenThis compoundBPTFIC50 = 56 nM-[3][9]
NanoBRET™This compoundBPTFIC50 = 16 nMHEK293[3][9]

Table 2: NVS-BPTF-C (Negative Control) Activity

Assay TypeCompoundTargetValueCell LineCitation
Biolayer Interferometry (BLI)NVS-BPTF-CBPTFK_D = 1.67 µM-[3]
NanoBRET™NVS-BPTF-CBPTFNo ActivityHEK293[3]

Signaling Pathway and Mechanism of Action

This compound is a small molecule inhibitor that targets the bromodomain of the BPTF protein. BPTF is an essential component of the NURF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter nucleosome positioning.[2] By binding to acetylated histone tails, BPTF directs the NURF complex to specific genomic loci, leading to changes in chromatin accessibility and the regulation of gene expression.[3] This process has been shown to impact downstream signaling pathways critical for cell proliferation and survival, including the MAPK and c-Myc pathways.[1][6]

BPTF_Signaling_Pathway NVS_BPTF_1 This compound BPTF BPTF (Bromodomain) NVS_BPTF_1->BPTF NURF NURF Complex BPTF->NURF part of MAPK MAPK Pathway BPTF->MAPK activates Remodeling Chromatin Remodeling NURF->Remodeling Chromatin Chromatin (Acetylated Histones) Chromatin->NURF recruits Gene_Expression Gene Expression (e.g., c-Myc) Remodeling->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation MAPK->Proliferation

BPTF signaling and inhibition by this compound.

Experimental Protocols

Protocol 1: HEK293 Cell Culture

This protocol describes the standard procedure for culturing and maintaining HEK293 cells to ensure they are healthy and suitable for target engagement assays.

Materials:

  • HEK293 cells (e.g., ATCC CRL-1573)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • 0.25% Trypsin-EDTA[10]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Thawing: Thaw a cryovial of HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.[11]

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.[12]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of PBS.[13]

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete DMEM.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks containing pre-warmed medium.[10]

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of this compound to BPTF in live HEK293 cells.[14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BPTF protein (energy donor) and a cell-permeable fluorescent tracer that binds to BPTF (energy acceptor).[15] A test compound like this compound will compete with the tracer for binding to BPTF, resulting in a dose-dependent decrease in the BRET signal.[14]

NanoBRET_Workflow Start Start Transfect Transfect HEK293 cells with NanoLuc®-BPTF plasmid DNA Start->Transfect Incubate1 Incubate for 18-24 hours to allow protein expression Transfect->Incubate1 Harvest Harvest and resuspend cells Incubate1->Harvest Plate Plate cells into a 384-well assay plate Harvest->Plate Add_Compound Add serial dilutions of this compound (and NVS-BPTF-C control) Plate->Add_Compound Add_Tracer Add NanoBRET™ Tracer and equilibrate Add_Compound->Add_Tracer Add_Substrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Add_Tracer->Add_Substrate Read Read Donor (450 nm) and Acceptor (610 nm) emissions Add_Substrate->Read Analyze Calculate BRET Ratio and plot dose-response curve to find IC50 Read->Analyze End End Analyze->End

Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells transiently expressing a NanoLuc®-BPTF fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • This compound and NVS-BPTF-C (dissolved in DMSO)

  • NanoBRET™ fluorescent tracer for BPTF (e.g., bespoke tracer 5961 as cited)[3]

  • Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • White, 384-well assay plates

  • Plate reader capable of measuring filtered luminescence (e.g., 450 nm and 610 nm)

Procedure:

  • Cell Preparation: 18-24 hours post-transfection with the NanoLuc®-BPTF plasmid, harvest the HEK293 cells using trypsin.[16]

  • Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in Opti-MEM™ to a concentration of 2x10^5 cells/mL.[16]

  • Compound Plating: Prepare serial dilutions of this compound and the negative control NVS-BPTF-C in Opti-MEM™. Typically, a 10-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 4 µL) of each dilution into the 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Tracer and Cell Addition: Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™ at the desired final concentration (e.g., 1 µM as used in the reference study).[3]

  • Add cells (e.g., 38 µL of the 2x10^5 cells/mL suspension) to all wells containing the test compounds.[16]

  • Add the tracer solution to the cells.

  • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[16]

  • Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.

  • Add the detection reagent to all wells and wait 3-5 minutes.[16]

  • Measurement: Read the plate using a luminometer equipped with two filters: a donor filter (e.g., 450 nm) and an acceptor filter (e.g., 610 nm).[16]

  • Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Normalize the data to the DMSO control and plot the normalized BRET ratio against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess target engagement by measuring the change in thermal stability of a protein upon ligand binding.[17][18] The binding of this compound is expected to stabilize the BPTF protein, resulting in a higher aggregation temperature. The amount of soluble BPTF remaining after heat treatment at various temperatures is quantified, typically by Western blot.

CETSA_Workflow Start Start Culture Culture HEK293 cells to ~80% confluency Start->Culture Treat Treat cells with this compound or DMSO (vehicle) for 1 hour Culture->Treat Harvest Harvest and resuspend cells in PBS with protease inhibitors Treat->Harvest Aliquot Aliquot cell suspension into PCR tubes for each temperature point Harvest->Aliquot Heat Heat aliquots across a temperature gradient for 3-5 min Aliquot->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Centrifuge Centrifuge at high speed to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect Analyze Analyze soluble BPTF levels by SDS-PAGE and Western Blot Collect->Analyze Plot Plot % soluble BPTF vs. Temperature to generate melt curves Analyze->Plot End End Plot->End

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • HEK293 cells

  • Complete DMEM

  • This compound (dissolved in DMSO)

  • PBS with protease inhibitor cocktail

  • Thermocycler

  • Microcentrifuge capable of reaching >15,000 x g

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for BPTF

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed HEK293 cells and grow to ~80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO vehicle control. Incubate at 37°C for 1 hour.[17]

  • Harvesting: Harvest cells by scraping, wash with PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Include an unheated control sample.[17]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: To pellet the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[19]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against BPTF, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using a chemiluminescence imager. Quantify the band intensity for each temperature point using image analysis software.

  • Data Analysis: For each treatment group (DMSO and this compound), normalize the band intensity at each temperature to the intensity of the unheated control. Plot the percentage of soluble BPTF against temperature to generate thermal stabilization curves. A rightward shift in the curve for the this compound-treated sample compared to the DMSO control indicates target engagement.

References

Protocol for Assessing Nvs-bptf-1 Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-bptf-1 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD finger Transcription Factor (BPTF).[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene expression regulation.[2] The NURF complex, through the activity of BPTF, is involved in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer. This document provides detailed protocols for assessing the impact of this compound on gene expression, focusing on global transcriptomic analysis and validation of specific target genes.

BPTF has been identified as a critical co-factor for the transcriptional activity of the c-MYC oncogene.[2] BPTF is required for the activation of the full c-MYC transcriptional program.[2] Therefore, a primary focus of this protocol is the analysis of c-MYC and its downstream target genes, which are involved in cell cycle progression and proliferation.

Data Presentation

Summary of this compound Properties
PropertyValueReference
TargetBromodomain of BPTF[1]
Binding Affinity (Kd)71 nM[3]
Cellular IC50 (NanoBRET)16 nM in HEK293 cells[1]
Recommended Working Concentration< 1 µM[1]
Reported Effects of this compound on Gene/Protein Expression
Gene/ProteinCell LineTreatment ConditionObserved EffectReference
PSMB8B16F10 mouse melanomaNot specifiedNo significant upregulation[2][4]
PSMB9B16F10 mouse melanomaNot specifiedNo significant upregulation[2][4]
TAP1B16F10 mouse melanomaNot specifiedNo significant upregulation[2][4]
TAP2B16F10 mouse melanomaNot specifiedNo significant upregulation[2][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of c-MYC-mediated gene transcription. This compound inhibits the BPTF bromodomain, preventing the NURF complex from being recruited to chromatin, thereby downregulating the expression of c-MYC target genes.

cMYC_Pathway cluster_NURF NURF Complex cluster_Inhibitor cluster_Transcription Gene Transcription BPTF BPTF SNF2L SNF2L (ATPase) TargetGenes c-MYC Target Genes (e.g., CCND2, CDK4, E2F1) BPTF->TargetGenes Activates Transcription pRBAP46_48 pRBAP46/48 Nvs_bptf_1 This compound Nvs_bptf_1->BPTF Inhibits cMYC c-MYC cMYC->BPTF Recruits

Caption: this compound inhibits BPTF, disrupting c-MYC-mediated transcription.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent mammalian cells with this compound. The optimal cell line, seeding density, and treatment duration should be determined empirically for each specific experimental context.

Materials:

  • Mammalian cell line of interest (e.g., a c-MYC dependent cancer cell line)

  • Complete cell culture medium

  • This compound (and inactive control compound if available)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Trypsin-EDTA

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or as recommended by the supplier.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations below 1 µM (e.g., 10 nM, 100 nM, 500 nM).[1]

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time point may vary depending on the gene of interest and should be determined in a time-course experiment.

  • Cell Harvesting for RNA Extraction:

    • After the treatment period, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Proceed immediately to RNA extraction.

RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a commercially available kit based on silica column purification.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)

  • Lysis buffer (provided in the kit, containing a chaotropic salt and a reducing agent)

  • Ethanol (70%)

  • RNase-free water

  • Microcentrifuge

  • RNase-free tubes

Procedure:

  • Cell Lysis:

    • Add the appropriate volume of lysis buffer directly to the washed cells in the culture vessel (e.g., 350 µL for a well of a 6-well plate).

    • Use a cell scraper to collect the cell lysate.

    • Homogenize the lysate by passing it through a 20-gauge needle attached to a syringe 5-10 times.

  • RNA Purification:

    • Follow the manufacturer's instructions for the specific RNA extraction kit. This typically involves:

      • Adding ethanol to the lysate to promote RNA binding to the silica membrane.

      • Transferring the mixture to a spin column and centrifuging.

      • Washing the column with the provided wash buffers to remove contaminants.

      • Eluting the purified RNA with RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

    • Store the purified RNA at -80°C.

Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

This protocol provides a general workflow for preparing libraries for RNA-seq and a high-level overview of the data analysis pipeline.

Materials:

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Purified total RNA

  • Agilent Bioanalyzer or equivalent for library quality control

Procedure:

  • mRNA Enrichment or Ribosomal RNA Depletion:

    • Start with high-quality total RNA (RIN > 8.0).

    • Enrich for polyadenylated mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA using specific probes.

  • RNA Fragmentation and Priming:

    • Fragment the enriched/depleted RNA into smaller pieces.

    • Prime the fragmented RNA with random hexamers.

  • First and Second Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

    • Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.

  • End Repair, A-tailing, and Adaptor Ligation:

    • Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

    • Ligate sequencing adaptors to the ends of the cDNA fragments.

  • USER Excision and PCR Amplification:

    • Excise the dUTP-containing second strand.

    • Amplify the library using PCR to add the full-length adaptors and generate enough material for sequencing.

  • Library Quantification and Quality Control:

    • Quantify the library concentration using a fluorometric method (e.g., Qubit).

    • Assess the size distribution of the library using an Agilent Bioanalyzer.

The following diagram outlines the key steps in a typical RNA-seq data analysis workflow for differential gene expression.

RNASeq_Workflow RawReads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter & Quality Trimming QC1->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification Alignment->Quantification QC2 Post-Alignment QC Alignment->QC2 DiffExp Differential Expression Analysis (DESeq2) Quantification->DiffExp Results Differentially Expressed Genes List DiffExp->Results

Caption: A standard workflow for RNA-seq differential gene expression analysis.

Validation of Gene Expression Changes by Quantitative PCR (qPCR)

This protocol describes how to validate the results from RNA-seq or to directly assess the effect of this compound on specific target genes using SYBR Green-based qPCR.

Materials:

  • cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

  • qPCR primers for target and housekeeping genes (see table below)

  • qPCR instrument

  • qPCR plates and seals

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • Pipette the reaction mix into a 96- or 384-well qPCR plate.

    • Run each sample in triplicate.

    • Include no-template controls (NTC) for each primer set.

  • qPCR Program:

    • Perform the qPCR on a real-time PCR instrument with a program similar to the following:

      • Hold stage: 95°C for 2 minutes

      • Cycling stage (40 cycles):

        • 95°C for 15 seconds

        • 60°C for 1 minute

      • Melt curve analysis: As per instrument guidelines to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

      • Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH or ACTB) for each sample (ΔCt = Cttarget - Cthousekeeping).

      • Normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control (ΔΔCt = ΔCttreated - ΔCtcontrol).

      • Calculate the fold change as 2-ΔΔCt.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference/Source
BPTF GGAGAGATGTTGGTCCTTATGGCCTTTCCTCTGAGGTGTAGGCGTOriGene HP232228[5]
c-MYC Not ProvidedNot ProvidedSino Biological HP101231[6]
CCND2 GAGAAGCTGTCTCTGATCCGCACTTCCAGTTGCGATCATCGACGOriGene HP205557[7]
CDK4 CCATCAGCACAGTTCGTGAGGTTCAGTTCGGGATGTGGCACAGAOriGene HP200061[8]
E2F1 Not ProvidedNot ProvidedOriGene HP208401[9]
GAPDH Not ProvidedNot ProvidedSino Biological HP100003[10]
ACTB Not ProvidedNot ProvidedSino Biological HP100001[11]

Note: For commercially available primer pairs where sequences are not provided, it is recommended to purchase them directly from the specified vendor.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experimental design, from hypothesis to data interpretation.

Logical_Flow Hypothesis Hypothesis: This compound alters gene expression by inhibiting BPTF CellTreatment Cell Treatment with this compound Hypothesis->CellTreatment RNA_Extraction RNA Extraction CellTreatment->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC RNASeq Global Gene Expression Profiling (RNA-Seq) RNA_QC->RNASeq High Quality RNA qPCR Targeted Gene Expression Validation (qPCR) RNA_QC->qPCR High Quality RNA DataAnalysis Data Analysis RNASeq->DataAnalysis qPCR->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: Logical workflow for assessing the effect of this compound on gene expression.

References

Application Notes and Protocols for Nvs-bptf-1 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Nvs-bptf-1, a potent and selective chemical probe for the bromodomain of Bromodomain and PHD finger Transcription Factor (BPTF), in chromatin immunoprecipitation (ChIP) assays. This document outlines the mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate the investigation of BPTF's role in chromatin biology and disease.

Introduction to BPTF and the this compound Probe

BPTF (Bromodomain and PHD finger Transcription Factor) is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1][2] The NURF complex plays a critical role in regulating gene expression by altering chromatin structure, making DNA more accessible to transcription factors.[3][4] BPTF is a multi-domain protein that "reads" epigenetic marks on histones; its PHD finger binds to histone H3 methylated on lysine 4 (H3K4me3), and its bromodomain recognizes acetylated lysine residues on histone H3 and H4 tails.[5][6] Through these interactions, BPTF recruits the NURF complex to specific genomic loci. Aberrant BPTF activity is implicated in the progression of various cancers, including melanoma, breast cancer, and T-cell lymphoma, making it a compelling target for therapeutic development.[1][7][8]

This compound is a potent, selective, and cell-active small molecule inhibitor that targets the BPTF bromodomain.[5] By occupying the acetyl-lysine binding pocket of the bromodomain, this compound prevents BPTF from engaging with acetylated histones, thereby inhibiting its chromatin-localizing function. This makes this compound an invaluable chemical tool for dissecting the specific contributions of the BPTF bromodomain to gene regulation and disease pathology. A structurally similar but inactive compound, NVS-BPTF-C , is available as a negative control for experiments.[5]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound and its negative control, providing a clear reference for experimental design.

Parameter Assay Type This compound Value NVS-BPTF-C (Negative Control) Value Reference
Binding Affinity (Kd) Bio-Layer Interferometry (BLI)71 nM1.67 µM[5]
In Vitro Potency (IC50) AlphaScreen56 nM> 10 µM[5]
Cellular Potency (IC50) NanoBRET (HEK293 cells)16 nMNo Activity[5]

Note: this compound is highly potent in cellular assays but possesses poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it unsuitable for in vivo studies.[5][9] It is recommended to use concentrations below 1 µM in cellular applications.[5]

Signaling Pathways Involving BPTF

BPTF has been shown to be a critical node in several oncogenic signaling pathways. By remodeling chromatin at key gene promoters, it can influence the expression of downstream effectors that drive cell proliferation and survival. This compound can be used to investigate the bromodomain-dependent functions of BPTF within these networks.

BPTF_Signaling_Pathways cluster_upstream Upstream Regulators cluster_bptf NURF Complex cluster_downstream Downstream Signaling MITF MITF BPTF BPTF MITF->BPTF Activates Expression cMYC c-Myc cMYC->BPTF Interacts with Chromatin Chromatin BPTF->Chromatin Binds to Acetylated Histones MAPK_pathway MAPK Pathway (Raf1, p-Erk) Survival Cell Proliferation & Survival MAPK_pathway->Survival PI3K_pathway PI3K Pathway (p-Akt, CCND1) PI3K_pathway->Survival Nvs_bptf_1 This compound Nvs_bptf_1->BPTF Inhibits Bromodomain Chromatin->MAPK_pathway Regulates Gene Expression Chromatin->PI3K_pathway Regulates Gene Expression

Caption: BPTF integrates signals from transcription factors like MITF and c-Myc to regulate oncogenic pathways.

Chromatin Immunoprecipitation (ChIP) Protocol Using this compound

This protocol provides a detailed methodology for performing a ChIP assay to investigate the effect of this compound on the genomic localization of BPTF or other chromatin-associated factors.

Experimental Design

The core of the experiment involves comparing the results from cells treated with this compound to those treated with a vehicle control (e.g., DMSO) and the negative control compound, NVS-BPTF-C. This allows for the specific interrogation of the BPTF bromodomain's role in chromatin binding.

ChIP_Workflow cluster_treatment Cell Treatment cluster_chip ChIP Procedure cluster_analysis Downstream Analysis Start 1. Cell Culture Treatment 2. Treat with: - Vehicle (DMSO) - this compound - NVS-BPTF-C Start->Treatment Crosslink 3. Cross-link with Formaldehyde Treatment->Crosslink Lysis 4. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 5. Immunoprecipitation (e.g., anti-BPTF Ab) Lysis->IP Wash 6. Wash & Elute IP->Wash Reverse 7. Reverse Cross-links Wash->Reverse Purify 8. Purify DNA Reverse->Purify qPCR 9a. qPCR Purify->qPCR Sequencing 9b. ChIP-seq Purify->Sequencing Analysis 10. Data Analysis qPCR->Analysis Sequencing->Analysis

References

Biophysical Assays for Nvs-bptf-1 and BPTF Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for characterizing the interaction between the chemical probe Nvs-bptf-1 and its target, the Bromodomain and PHD finger Transcription Factor (BPTF). The included methodologies cover key biophysical assays essential for confirming target engagement, determining binding affinity and kinetics, and elucidating the mechanism of action.

Introduction

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression.[1][2] The bromodomain of BPTF is responsible for recognizing acetylated histone tails, thereby targeting the NURF complex to specific chromatin regions.[3] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[4]

This compound is a potent and selective chemical probe developed to inhibit the bromodomain of BPTF.[3] Understanding the biophysical parameters of the this compound-BPTF interaction is critical for its use in biological studies and for the development of more advanced therapeutics. This guide details the application of several state-of-the-art biophysical techniques to study this interaction.

Data Presentation: Quantitative Analysis of this compound and BPTF Interaction

The following table summarizes the quantitative data obtained from various biophysical assays characterizing the binding of this compound and its negative control, Nvs-bptf-c, to the BPTF bromodomain.

Assay TypeParameterThis compoundNvs-bptf-cReference
AlphaScreenIC5056 nM> 10 µM[3]
Bio-Layer Interferometry (BLI)KD71 nM1.67 µM[3]
NanoBRET (HEK293 cells)IC5016 nMNo activity[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context of BPTF and the experimental approaches to study its inhibition, the following diagrams are provided.

BPTF_NURF_Signaling cluster_nucleus Nucleus NURF_Complex NURF Chromatin Remodeling Complex Acetylated_Histones Acetylated Histones (e.g., H4K16ac) NURF_Complex->Acetylated_Histones Binds to Gene_Transcription Target Gene Transcription NURF_Complex->Gene_Transcription Regulates BPTF BPTF BPTF->NURF_Complex Component of c_Myc c-Myc BPTF->c_Myc Interacts with and recruits to chromatin Nvs_bptf_1 This compound Nvs_bptf_1->BPTF Inhibits Bromodomain c_Myc->Gene_Transcription MITF MITF MITF->BPTF Upregulates

BPTF's role in the NURF complex and gene regulation.

Biophysical_Assay_Workflow Start Start: Purified BPTF & This compound AlphaScreen AlphaScreen (Competition Assay) Start->AlphaScreen BLI Bio-Layer Interferometry (Kinetics & Affinity) Start->BLI NanoBRET NanoBRET (Cellular Target Engagement) Start->NanoBRET SPR Surface Plasmon Resonance (Kinetics & Affinity) Start->SPR Data_Analysis Data Analysis: IC50, KD, kon, koff AlphaScreen->Data_Analysis BLI->Data_Analysis NanoBRET->Data_Analysis SPR->Data_Analysis Conclusion Conclusion: Characterize Interaction Data_Analysis->Conclusion

References

Application Notes and Protocols for NVS-BPTF-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NVS-BPTF-1, a selective chemical probe for the bromodomain of Bromodomain and PHD finger-containing Transcription Factor (BPTF). Included are its mechanism of action, key quantitative data, and a detailed protocol for its application in high-throughput screening (HTS) to identify novel BPTF inhibitors.

Introduction

Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1][2][3] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, a crucial step in regulating gene expression.[2][3] Dysregulation of BPTF has been implicated in various cancers, including melanoma, triple-negative breast cancer, and lung cancer, making it a promising therapeutic target.[1][4][5][6] this compound is a potent and selective cell-active chemical probe that inhibits the BPTF bromodomain, providing a valuable tool for studying its function and for discovering novel cancer therapeutics.[7][8]

Mechanism of Action

BPTF, as part of the NURF complex, binds to chromatin through its bromodomain and PHD finger, which recognize acetylated and methylated histone tails, respectively.[2][8] This binding facilitates chromatin remodeling, leading to changes in gene expression. In several cancers, BPTF has been shown to promote the expression of oncogenes like c-MYC.[2][9] this compound acts as a competitive inhibitor of the BPTF bromodomain, preventing its engagement with acetylated histones. This disruption of BPTF's chromatin-tethering function can modulate the expression of BPTF-dependent genes and inhibit cancer cell pro-survival signaling.[8]

BPTF Signaling Pathway and Inhibition by this compound

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Histone Acetylated Histone Tail BPTF BPTF (NURF Complex) Histone->BPTF Binds to Bromodomain Chromatin Chromatin Remodeling BPTF->Chromatin Gene Target Gene Expression (e.g., c-MYC) Chromatin->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation NVS_BPTF_1 This compound NVS_BPTF_1->BPTF Inhibits Binding

Caption: BPTF's role in chromatin remodeling and gene expression, and its inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound and its negative control, NVS-BPTF-C.

ParameterThis compoundNVS-BPTF-C (Negative Control)Assay TypeReference
Binding Affinity (Kd) 71 nM1.67 µMBLI[8]
In Vitro IC50 56 nMNot specifiedAlphaScreen[8]
Cellular IC50 16 nMNo activityNanoBRET (HEK293)[8]

High-Throughput Screening Protocol: AlphaScreen Assay for BPTF Bromodomain Inhibitors

This protocol outlines a 384-well format AlphaScreen assay for the high-throughput screening of small molecule libraries to identify inhibitors of the BPTF bromodomain.

Principle

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this assay, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac) is captured by Streptavidin-coated Donor beads, and a GST-tagged BPTF bromodomain protein is captured by anti-GST-coated Acceptor beads. When the BPTF bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the BPTF-histone interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.

Materials and Reagents
  • BPTF Bromodomain (GST-tagged): Recombinant, purified protein.

  • Biotinylated Histone H4K16ac Peptide: Synthetic peptide.

  • This compound: Positive control inhibitor.

  • DMSO: Vehicle control.

  • Streptavidin-Coated Donor Beads: (PerkinElmer)

  • Anti-GST-Coated Acceptor Beads: (PerkinElmer)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • 384-well low-volume white microplates: (e.g., Corning 3826)

  • Liquid handling system: For dispensing reagents.

  • Plate reader: Capable of AlphaScreen detection.

Experimental Protocol
  • Compound Plating:

    • Prepare a stock solution of test compounds and this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each test compound, this compound (positive control), or DMSO (negative control) into the wells of a 384-well plate. The final concentration of compounds can be screened at a single dose (e.g., 10 µM) or in a dose-response format.

  • Reagent Preparation:

    • Prepare a solution of GST-BPTF bromodomain and biotinylated H4K16ac peptide in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Prepare a suspension of anti-GST Acceptor beads and Streptavidin Donor beads in assay buffer in subdued light.

  • Assay Procedure:

    • Add 5 µL of the GST-BPTF/biotinylated-H4K16ac peptide mix to each well of the compound plate.

    • Incubate for 30 minutes at room temperature to allow for compound binding to the protein.

    • Add 5 µL of the bead mixture to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-protein/peptide binding.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

    • Signalbackground can be determined from wells containing all reagents except the biotinylated peptide.

  • Hit Identification:

    • Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response experiment to determine the IC50 value.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Plating 1. Compound Plating (50 nL) - Test Compounds - this compound (Positive Control) - DMSO (Negative Control) Add_Protein_Peptide 3. Add Protein/Peptide Mix (5 µL) Incubate 30 min Compound_Plating->Add_Protein_Peptide Reagent_Prep 2. Reagent Preparation - GST-BPTF + Biotin-H4K16ac - Donor & Acceptor Beads Reagent_Prep->Add_Protein_Peptide Add_Beads 4. Add Bead Mix (5 µL) Incubate 60 min in dark Add_Protein_Peptide->Add_Beads Read_Plate 5. Read Plate (AlphaScreen) Add_Beads->Read_Plate Calculate_Inhibition 6. Calculate % Inhibition Read_Plate->Calculate_Inhibition Hit_ID 7. Hit Identification Calculate_Inhibition->Hit_ID Dose_Response 8. Dose-Response & IC50 Hit_ID->Dose_Response

Caption: High-throughput screening workflow for identifying BPTF bromodomain inhibitors.

Concluding Remarks

This compound serves as an essential tool for investigating the biological roles of BPTF and for the discovery of novel therapeutic agents targeting this epigenetic reader. The provided protocols and data offer a solid foundation for researchers to employ this compound in high-throughput screening campaigns and further elucidate the therapeutic potential of BPTF inhibition. It is important to note that while this compound is a potent cellular probe, it has inadequate ADME properties for in vivo studies.[8] Therefore, newly identified hits from HTS campaigns will require subsequent medicinal chemistry optimization for progression into in vivo models.

References

Application Notes and Protocols for Cell-Based Functional Assays Using Nvs-bptf-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-bptf-1 is a potent and selective chemical probe for the bromodomain of the Bromodomain and PHD finger-containing Transcription Factor (BPTF).[1][2][3] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation.[4][5] Dysregulation of BPTF and the NURF complex has been implicated in various cancers, making it an attractive therapeutic target.[5] this compound provides a valuable tool to investigate the cellular functions of the BPTF bromodomain and to validate its potential as a drug target.

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound, including target engagement, and its effects on downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its negative control, Nvs-bptf-C.

ParameterThis compoundNvs-bptf-C (Negative Control)Assay TypeCell LineReference
In Vitro Binding Affinity (Kd) 71 nM1.67 µMBio-Layer Interferometry (BLI)-
In Vitro Inhibition (IC50) 56 nM> 10 µMAlphaScreen-
Cellular Target Engagement (EC50) 16 nMNo activityNanoBRETHEK293

Experimental Protocols

Cellular Target Engagement using NanoBRET™ Assay

This protocol describes how to measure the engagement of this compound with BPTF within living cells using the NanoBRET™ Target Engagement (TE) Assay. The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BPTF (donor) and a fluorescently labeled tracer that binds to the BPTF bromodomain (acceptor). This compound will compete with the tracer for binding to the BPTF bromodomain, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BPTF fusion protein

  • Fluorescently labeled BPTF bromodomain tracer (e.g., a custom-synthesized, cell-permeable ligand with a suitable fluorophore)

  • This compound and Nvs-bptf-C

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine® 3000 Transfection Reagent

  • White, opaque 96-well or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm for donor and >600 nm for acceptor)

Protocol:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with the NanoLuc®-BPTF plasmid using Lipofectamine® 3000 according to the manufacturer's instructions.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend in Opti-MEM™.

    • Plate the cells into a white, opaque 96-well or 384-well plate at an optimized density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Nvs-bptf-C in Opti-MEM™. A recommended starting concentration range is 1 nM to 30 µM.

    • Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for 2 hours at 37°C and 5% CO2.

  • Tracer Addition:

    • Add the fluorescently labeled BPTF bromodomain tracer to all wells at its predetermined optimal concentration.

    • Incubate for another 2 hours at 37°C and 5% CO2.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the EC50 value.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed HEK293 cells transfect Transfect with NanoLuc®-BPTF plasmid seed->transfect harvest Harvest and plate transfected cells transfect->harvest compound Add this compound dilutions harvest->compound tracer Add fluorescent tracer compound->tracer substrate Add NanoBRET™ substrate tracer->substrate read Read luminescence substrate->read calculate Calculate BRET ratio read->calculate plot Plot dose-response curve calculate->plot ec50 Determine EC50 plot->ec50

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Investigating the Effect on the c-Myc Signaling Pathway

BPTF is known to be a crucial co-factor for the transcriptional activity of the oncoprotein c-Myc. [6][7]This assay aims to determine if inhibiting the BPTF bromodomain with this compound affects the expression of c-Myc itself or its downstream target genes.

Materials:

  • A cancer cell line with known c-Myc dependency (e.g., Burkitt's lymphoma cell line Raji or a neuroblastoma cell line)

  • This compound and Nvs-bptf-C

  • Reagents for RNA extraction (e.g., TRIzol™)

  • Reagents for cDNA synthesis

  • Primers for qPCR for c-Myc and c-Myc target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH)

  • SYBR™ Green qPCR Master Mix

  • Real-time PCR system

  • Reagents for Western blotting (as in CETSA protocol)

  • Primary antibodies against c-Myc and a loading control (e.g., β-actin)

Protocol:

  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-range of this compound, Nvs-bptf-C, and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Analysis of Gene Expression (qPCR):

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for c-Myc, its target genes, and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Analysis of Protein Expression (Western Blot):

    • Harvest the cells and prepare protein lysates.

    • Perform Western blotting as described in the CETSA protocol.

    • Probe the membrane with primary antibodies against c-Myc and a loading control.

    • Quantify the band intensities to determine the relative protein levels.

BPTF and c-Myc Signaling Pathway

BPTF_cMyc_Pathway cluster_NURF NURF Complex cluster_transcription Transcription Regulation BPTF BPTF cMyc c-Myc BPTF->cMyc co-activates Chromatin Chromatin BPTF->Chromatin remodels other_subunits Other Subunits target_genes c-Myc Target Genes (e.g., CCND2, ODC1) cMyc->target_genes activates transcription of Proliferation Cell Proliferation target_genes->Proliferation Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits

Caption: BPTF as a co-activator of c-Myc-mediated transcription.

Assessing the Impact on the MAPK Signaling Pathway

BPTF has been shown to play a role in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway in certain cancers. [1]This protocol is designed to investigate whether this compound can modulate this pathway by examining the phosphorylation status of key MAPK components like ERK1/2.

Materials:

  • A cell line where BPTF is implicated in MAPK signaling (e.g., T-cell lymphoma cell line Hut-102)

  • This compound and Nvs-bptf-C

  • Serum-free medium for starvation

  • Growth factor (e.g., EGF or PMA) to stimulate the MAPK pathway

  • Reagents for Western blotting (as in CETSA protocol)

  • Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control.

Protocol:

  • Cell Culture and Starvation:

    • Culture cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal MAPK activity.

  • Compound Treatment and Stimulation:

    • Pre-treat the starved cells with this compound, Nvs-bptf-C, or a vehicle control for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 15-30 minutes). Include a non-stimulated control.

  • Protein Extraction and Western Blotting:

    • Immediately after stimulation, lyse the cells and extract proteins.

    • Perform Western blotting as previously described.

    • Probe the membranes with antibodies against phospho-ERK1/2 and total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.

    • Compare the ratios between the different treatment groups to determine the effect of this compound on MAPK pathway activation.

BPTF and MAPK Signaling Pathway

BPTF_MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors phosphorylates BPTF BPTF BPTF->Raf co-activates Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits ProliferationSurvival Cell Proliferation and Survival TranscriptionFactors->ProliferationSurvival

Caption: Postulated role of BPTF in the MAPK signaling cascade.

Disclaimer

These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup. The use of the negative control, Nvs-bptf-C, is crucial to distinguish specific on-target effects of this compound from off-target or compound-specific effects. It is also recommended to consult the original literature for more detailed experimental conditions.

References

Troubleshooting & Optimization

NVS-BPTF-1 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and handling of NVS-BPTF-1, a potent and selective chemical probe for the bromodomain of BPTF (Bromodomain and PHD finger-containing Transcription Factor). Due to its challenging solubility profile, careful preparation and handling are crucial for successful and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] It can be dissolved in DMSO up to 50 mM. For cellular applications, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.

Q2: How should I store this compound and its stock solutions?

A2: this compound powder should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound in cellular assays?

A3: Due to its high cellular potency, it is recommended to use this compound at concentrations below 1µM in cellular applications.

Q4: My this compound precipitates when I dilute my DMSO stock in aqueous media. What should I do?

A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. Please refer to the detailed troubleshooting guide below for solutions.

Troubleshooting Guide: Solubility Issues

Encountering precipitation or incomplete dissolution of this compound can compromise your experimental results. This guide provides a systematic approach to troubleshoot and resolve these common solubility challenges.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient vortexing or sonication.Vortex the solution for several minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.
DMSO quality is poor (contains water).Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce the solubility of hydrophobic compounds.
Precipitation occurs immediately upon dilution of DMSO stock in aqueous buffer or media. The concentration of this compound in the final aqueous solution is above its solubility limit.Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. This gradual dilution can help keep the compound in solution.
Rapid addition of the DMSO stock to the aqueous solution.Add the DMSO stock dropwise to the aqueous solution while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
The final solution appears cloudy or contains visible particles after dilution. The final DMSO concentration is too low to maintain solubility.While keeping the final DMSO concentration as low as possible for cell health, ensure it is sufficient to maintain this compound in solution. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
The aqueous buffer or media is at a low temperature.Warm the aqueous buffer or cell culture media to 37°C before adding the this compound DMSO stock.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.

  • If necessary, sonicate the tube in a water bath for 10-15 minutes to ensure complete dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Dilution of this compound for Cellular Assays (Example: 1 µM final concentration)

Materials:

  • 10 mM this compound DMSO stock solution

  • Anhydrous, high-purity DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw a 10 mM this compound stock solution aliquot at room temperature.

  • Perform an intermediate dilution series in DMSO. For a 1 µM final concentration, a 1:1000 dilution is required. To avoid precipitation, it is best to do this in steps. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Add the appropriate volume of the 1 mM intermediate DMSO stock to the pre-warmed cell culture medium to achieve the final 1 µM concentration. For example, add 1 µL of the 1 mM stock to 1 mL of cell culture medium.

  • Immediately after adding the DMSO stock to the medium, vortex or gently pipette up and down to ensure rapid and thorough mixing.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

This compound is an inhibitor of BPTF, a core subunit of the NURF (Nucleosome Remodeling Factor) chromatin remodeling complex. BPTF plays a crucial role in regulating gene expression, and its inhibition has been shown to impact key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.

BPTF and its Role in Signaling Pathways

BPTF_Signaling_Pathways cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus cluster_downstream Cellular Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT BPTF BPTF (NURF Complex) AKT->BPTF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->BPTF Gene_Expression Target Gene Expression (e.g., c-Myc) BPTF->Gene_Expression NVS_BPTF_1 This compound NVS_BPTF_1->BPTF Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: BPTF is a downstream effector of the PI3K/AKT and MAPK signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start: Prepare this compound Working Solution Cell_Culture Seed cells and allow to adhere overnight Start->Cell_Culture Treatment Treat cells with this compound (and vehicle control) Cell_Culture->Treatment Incubation Incubate for desired time period Treatment->Incubation Endpoint_Assay Perform Endpoint Assay Incubation->Endpoint_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assay->Cell_Viability Western_Blot Western Blot for Pathway Proteins (p-AKT, p-ERK, c-Myc) Endpoint_Assay->Western_Blot qPCR qPCR for Target Gene Expression Endpoint_Assay->qPCR Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the effects of this compound.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic Start Start: Unexpected Experimental Results Check_Solubility Did the compound precipitate during preparation? Start->Check_Solubility Yes_Precipitate Yes Check_Solubility->Yes_Precipitate No_Precipitate No Check_Solubility->No_Precipitate Re-prepare Re-prepare working solution following the detailed protocol. Consider serial dilution in DMSO. Yes_Precipitate->Re-prepare Check_Concentration Is the final concentration appropriate for the cell line? No_Precipitate->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration No_Concentration No Check_Concentration->No_Concentration Check_Incubation Is the incubation time optimal to observe an effect? Yes_Concentration->Check_Incubation Titrate_Concentration Perform a dose-response experiment to determine the optimal concentration. No_Concentration->Titrate_Concentration Yes_Incubation Yes Check_Incubation->Yes_Incubation No_Incubation No Check_Incubation->No_Incubation Consult_Literature Consult literature for cell-line specific effects and expected outcomes. Yes_Incubation->Consult_Literature Time_Course Perform a time-course experiment. No_Incubation->Time_Course

Caption: A logical approach to troubleshooting unexpected results with this compound.

References

How to dissolve Nvs-bptf-1 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nvs-bptf-1 in cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of this potent and selective BPTF bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is poorly soluble in aqueous solutions.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[2]

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: this compound can be dissolved in DMSO at concentrations up to 50 mM.[2]

Q3: How should I store the this compound solid compound and its stock solution?

A3: Both the solid compound and the DMSO stock solution should be stored at -20°C.[2]

Q4: What is the recommended working concentration of this compound in cell culture?

A4: Due to its high cellular potency, it is recommended to use this compound at concentrations below 1µM in cellular applications.[1][2] The on-target IC50 in HEK293 cells is 16 nM.[2]

Q5: Can I use this compound for in vivo experiments?

A5: No, this compound has inadequate ADME (Absorption, Distribution, Metabolism, and Excretion) properties and is not recommended for in vivo studies.[2]

Q6: Is there a negative control compound available for this compound?

A6: Yes, Nvs-bptf-C is a structurally very similar compound with significantly lower binding affinity for BPTF (1.67µM) and can be used as a negative control.[2]

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation observed in cell culture media after adding this compound. The final DMSO concentration in the media is too high, causing the compound to precipitate.Ensure the final concentration of DMSO in your cell culture media is kept low, typically below 0.5%, to maintain compound solubility and minimize solvent-induced cytotoxicity.
Rapid addition of the DMSO stock to the aqueous media can cause localized high concentrations and precipitation.Add the DMSO stock solution to your cell culture media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. Pre-warming the media to 37°C can also aid in solubility.
Inconsistent or no biological effect observed in experiments. Degradation of the compound due to improper storage.Always store the solid compound and DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
The working concentration is not optimal for the specific cell line or assay.Perform a dose-response experiment to determine the optimal working concentration of this compound for your particular cell line and experimental conditions.
Observed cellular toxicity not related to BPTF inhibition. The concentration of DMSO in the final culture medium is too high.Use a vehicle control (media with the same final concentration of DMSO) to distinguish between compound-specific effects and solvent-induced toxicity. Keep the final DMSO concentration below 0.5%.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound (typically provided by the supplier).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Dilution of this compound for Cell Culture Experiments

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final working concentration (e.g., below 1µM).

  • When adding the DMSO stock to the cell culture medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing. This will help prevent precipitation of the compound.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-related cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

BPTF Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of the Bromodomain and PHD Finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[3][4]

The BPTF subunit of the NURF complex plays a crucial role in gene transcription by recognizing specific histone modifications. Its PHD finger domain binds to trimethylated histone H3 at lysine 4 (H3K4me3), while its bromodomain binds to acetylated histone tails.[1][5] This binding anchors the NURF complex to specific chromatin regions, leading to nucleosome sliding and increased DNA accessibility for transcription factors.

By inhibiting the BPTF bromodomain, this compound prevents the recruitment of the NURF complex to target gene promoters. This leads to a decrease in chromatin accessibility and subsequent downregulation of gene expression. Key downstream signaling pathways affected by BPTF inhibition include those regulated by the transcription factors c-Myc and MITF, which are involved in cell proliferation and survival.[6][7][8]

BPTF_Signaling_Pathway cluster_0 Chromatin Remodeling Histone_Modifications Histone Modifications (H3K4me3, Acetylated Histones) BPTF BPTF (Bromodomain and PHD Finger) Histone_Modifications->BPTF recruits NURF_Complex NURF Chromatin Remodeling Complex BPTF->NURF_Complex anchors Chromatin_Accessibility Increased Chromatin Accessibility NURF_Complex->Chromatin_Accessibility promotes Transcription_Factors Transcription Factors (e.g., c-Myc, MITF) Chromatin_Accessibility->Transcription_Factors allows binding of Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression activates Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits bromodomain

Caption: BPTF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment

The following diagram outlines a typical workflow for treating cultured cells with this compound.

Experimental_Workflow Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Working Prepare Working Solution by Diluting Stock in Media Prepare_Stock->Prepare_Working Cell_Seeding Seed Cells and Allow Attachment Treatment Treat Cells with This compound Cell_Seeding->Treatment Prepare_Working->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Perform Downstream Analysis Incubation->Analysis

Caption: A standard workflow for cell culture experiments using this compound.

References

Technical Support Center: NVS-BPTF-1 HCl Salt Form

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the NVS-BPTF-1 HCl salt form in their experiments. This compound is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Transcription Factor (BPTF). The HCl salt form has been developed to improve the aqueous solubility of the parent compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the BPTF bromodomain.[1][2] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex.[3][4] The NURF complex is an ATP-dependent chromatin remodeler that alters nucleosome positioning, thereby regulating gene expression.[3][4][5] By binding to the BPTF bromodomain, this compound prevents its interaction with acetylated histones, which is a key step in the recruitment of the NURF complex to chromatin. This leads to the modulation of gene transcription, impacting cellular processes such as proliferation and differentiation.[1]

Q2: Why was the HCl salt form of this compound developed?

A2: The free base form of this compound has poor aqueous solubility.[1] The HCl salt form was developed to significantly improve its solubility in aqueous buffers, which is crucial for its use in various in vitro and cell-based assays.[1]

Q3: What are the recommended storage conditions for this compound HCl?

A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several weeks, though fresh solutions are always preferred.[6]

Q4: What is the recommended concentration range for cell-based assays?

A4: Due to its high cellular potency, it is recommended to use this compound at concentrations below 1 µM in cellular applications.[1] The on-target IC50 in HEK293 cells has been reported to be 16 nM.[1]

Q5: Is this compound suitable for in vivo studies?

A5: this compound is not recommended for in vivo studies due to inadequate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Data Presentation

Table 1: Comparative Solubility of this compound Forms

Compound FormSolventSolubility (µg/mL)Fold Improvement
This compound Free BasePBS (pH 7.4)< 1-
This compound HCl SaltPBS (pH 7.4)> 50> 50x

Note: The data presented in this table is illustrative and based on qualitative statements found in the literature. Actual solubility may vary depending on the specific experimental conditions.

Table 2: In Vitro Potency of this compound

Assay TypeTargetValue
AlphaScreenBPTFIC50 = 56 nM
Bio-Layer Interferometry (BLI)BPTFKD = 71 nM
NanoBRET (HEK293 cells)BPTFIC50 = 16 nM

Mandatory Visualizations

BPTF_Signaling_Pathway cluster_0 NURF Chromatin Remodeling Complex cluster_1 Chromatin cluster_2 Downstream Effects BPTF BPTF ISWI ISWI (ATPase) Nucleosome Nucleosome (with Acetylated Histones) BPTF->Nucleosome Binding via Bromodomain NURF_subunits Other Subunits ISWI->Nucleosome ATP-dependent Remodeling Gene_Expression Altered Gene Expression Nucleosome->Gene_Expression Regulation MAPK_Pathway MAPK Pathway Activation Gene_Expression->MAPK_Pathway Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation NVS_BPTF_1 This compound NVS_BPTF_1->BPTF Inhibition

Caption: BPTF signaling pathway and the inhibitory action of this compound.

Solubility_Assessment_Workflow A Prepare Stock Solution (this compound HCl in DMSO) B Add Stock to Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Incubate with Shaking (e.g., 2 hours at 25°C) B->C D Separate Undissolved Compound C->D E Centrifugation D->E Method 1 F Filtration D->F Method 2 G Quantify Soluble Compound in Supernatant/Filtrate E->G F->G H UV-Vis Spectroscopy or LC-MS G->H Analysis I Calculate Solubility H->I

Caption: Experimental workflow for kinetic solubility assessment.

Troubleshooting_Decision_Tree Start Issue: Compound Precipitation in Cell Culture Media Q1 Is the final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO concentration. Prepare higher concentration stock solutions. Q1->A1_Yes Yes Q2 Was the compound added directly to the media? Q1->Q2 No A2_Yes Pre-dilute the compound in a small volume of media before adding to the full volume. Q2->A2_Yes Yes Q3 Is the media serum-free or low-serum? Q2->Q3 No A3_Yes Consider increasing serum concentration if compatible with the experiment. Q3->A3_Yes Yes End If precipitation persists, consider kinetic solubility limit has been exceeded. Q3->End No

Caption: Troubleshooting decision tree for compound precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound HCl

This protocol outlines a method to determine the kinetic aqueous solubility of this compound HCl.

Materials:

  • This compound HCl

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm PVDF) or standard 96-well plates for centrifugation

  • Plate shaker

  • Centrifuge with a plate rotor (if using centrifugation)

  • UV-Vis spectrophotometer or LC-MS system

  • 96-well UV-transparent plates (for UV-Vis analysis)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound HCl in 100% DMSO.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to multiple wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well containing the compound. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

  • Separation of Undissolved Compound:

    • Filtration Method: Place the filter plate on top of a 96-well collection plate and centrifuge to pass the solution through the filter.

    • Centrifugation Method: Centrifuge the plate at a high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

  • Quantification:

    • Carefully transfer the supernatant or filtrate to a UV-transparent 96-well plate.

    • Determine the concentration of the dissolved this compound HCl using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS.

  • Calculation: The determined concentration represents the kinetic solubility of this compound HCl under these conditions.

Protocol 2: Cell Viability Assay (MTT-based) with this compound HCl

This protocol describes how to perform a cell viability assay, taking into account the solubility characteristics of this compound HCl.

Materials:

  • Cancer cell line of interest (e.g., a melanoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound HCl (10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • Perform a serial dilution of the 10 mM this compound HCl stock solution in complete cell culture medium to prepare the desired final concentrations. Crucially, to avoid precipitation, first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound HCl. Include a vehicle control (medium with the highest percentage of DMSO used).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound HCl upon dilution in aqueous buffer or media The compound's solubility limit has been exceeded. High local concentration during dilution.Prepare a more dilute stock solution in DMSO. Add the stock solution to the buffer/media while vortexing to ensure rapid mixing. Pre-dilute the compound in a small volume of media before adding it to the final volume.
Inconsistent results in cell-based assays Uneven compound distribution due to precipitation.Visually inspect the wells for any precipitate after compound addition. Ensure the final DMSO concentration is kept as low as possible (ideally ≤ 0.5%) and is consistent across all wells.
Low apparent potency in cellular assays Compound precipitating in the culture medium, leading to a lower effective concentration.Perform a kinetic solubility test in the specific cell culture medium being used. Consider using a medium with serum, as proteins can sometimes help to stabilize compounds in solution.
Cell death observed in vehicle control wells High concentration of DMSO.Ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically < 1%).

References

Why is Nvs-bptf-1 not suitable for in vivo studies?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the use of Nvs-bptf-1, a selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF).

Frequently Asked Questions (FAQs)

Q1: Why is this compound not recommended for in vivo animal studies?

A1: this compound is not suitable for in vivo studies primarily due to its unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Specifically, it has been characterized as having poor solubility, which can significantly hinder its bioavailability and exposure in an animal model.[1][2] While highly potent and selective in cellular assays, its physicochemical characteristics make it a challenging candidate for achieving therapeutic concentrations in vivo.

Q2: What are the known properties of this compound?

A2: this compound is a potent and selective chemical probe for the BPTF bromodomain. It exhibits strong binding affinity and cellular activity, making it a valuable tool for in vitro and cell-based experiments to study the function of the BPTF bromodomain.

Q3: Are there alternative BPTF inhibitors that are more suitable for in vivo research?

A3: Yes, other BPTF inhibitors have been developed with properties that may be more amenable to in vivo studies. For instance, BZ1 has been reported to have high aqueous solubility and good physicochemical properties.[1][3] Another compound, AU1 , has been used in in vivo models, although it is noted to have off-target kinase activity and poor physicochemical properties.[1] Researchers should carefully evaluate the available data for these alternatives to select the most appropriate compound for their experimental needs.

Troubleshooting Guide

Issue: Difficulty observing a phenotype in animal models after administering this compound.

Root Cause: As highlighted, this compound possesses poor ADME properties, particularly low solubility, which likely results in insufficient exposure of the compound to the target tissues in vivo.

Solution:

  • Confirm In Vitro Activity: Before moving to in vivo models, ensure that this compound is active in your cell-based assays at the expected concentrations.

  • Consider Alternative Compounds: For in vivo studies, it is strongly recommended to use a BPTF inhibitor with more favorable pharmacokinetic properties. Evaluate compounds like BZ1 or AU1, considering their respective advantages and limitations (see comparison table below).

  • Perform Pilot Pharmacokinetic Studies: If you proceed with an alternative compound, it is advisable to conduct a pilot pharmacokinetic study to determine its bioavailability, half-life, and optimal dosing regimen in your animal model.

Data Presentation

Table 1: Comparison of BPTF Bromodomain Inhibitors

FeatureThis compoundAU1BZ1
Target BPTF BromodomainBPTF BromodomainBPTF Bromodomain
Binding Affinity (Kd) 71 nM[2]2.8 µM6.3 nM[3][4]
Cellular Activity (IC50) 16 nM (HEK293)[2]Cell-activeSensitizes 4T1 cells to doxorubicin[1][3]
Selectivity Selective over other bromodomainsSelective over BRD4>350-fold selective over BET bromodomains[3][4]
Known In Vivo Suitability Not suitable due to poor ADME properties and low solubility[1][2]Used in vivo, but has off-target effects and poor physicochemical properties[1]Lead compound with high potency and good physicochemical properties; in vivo studies are anticipated[1][3]
Solubility Poorly soluble (except in HCl salt form)[2]Poor physicochemical propertiesHigh aqueous solubility[1]

Experimental Protocols

Protocol: General Workflow for Assessing Compound Suitability for In Vivo Studies

This protocol outlines a general approach to evaluate if a small molecule inhibitor is a good candidate for in vivo experiments.

  • In Vitro Potency and Selectivity Assessment:

    • Determine the binding affinity (e.g., Kd, Ki) of the compound for the target protein using biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • Measure the half-maximal inhibitory concentration (IC50) in relevant biochemical assays.

    • Assess selectivity by screening against a panel of related proteins (e.g., other bromodomains).

  • Cellular Activity Confirmation:

    • Determine the half-maximal effective concentration (EC50) in cell-based assays that measure target engagement or a downstream biological effect.

    • Assess cellular toxicity to establish a therapeutic window.

  • Evaluation of Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of the compound at physiological pH.

    • Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.

    • LogP/LogD: Measure the lipophilicity of the compound, which influences its absorption and distribution.

  • In Vitro ADME Assays:

    • Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes to predict its metabolic clearance.

    • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.

  • Pilot Pharmacokinetic (PK) Study in Animals:

    • Administer the compound to a small group of animals via the intended route (e.g., oral, intravenous).

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the compound to determine key PK parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (%F)

  • Go/No-Go Decision for Efficacy Studies:

    • Based on the data from the previous steps, decide if the compound has a suitable profile to proceed with larger-scale in vivo efficacy studies.

Visualizations

BPTF_Signaling_Pathway Histone Acetylated Histones BPTF BPTF Histone->BPTF recruits NURF_Complex NURF Complex BPTF->NURF_Complex is a subunit of Chromatin Chromatin Remodeling NURF_Complex->Chromatin catalyzes Gene_Expression Gene Expression (e.g., c-Myc) Chromatin->Gene_Expression leads to Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits binding

BPTF Signaling Pathway and Inhibition by this compound

Experimental_Workflow start Start: Compound of Interest in_vitro In Vitro & Cellular Assays (Potency, Selectivity, Cell Activity) start->in_vitro physchem Physicochemical Properties (Solubility, Permeability) in_vitro->physchem adme In Vitro ADME (Metabolic Stability, Plasma Protein Binding) physchem->adme pk_study Pilot Pharmacokinetic Study adme->pk_study decision Go/No-Go for In Vivo Efficacy pk_study->decision end Proceed to Efficacy Studies decision->end Favorable Profile stop Re-evaluate/Optimize Compound decision->stop Unfavorable Profile

Workflow for Assessing In Vivo Suitability of a Compound

References

Nvs-bptf-1 cytotoxicity and effects on cell viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the cytotoxicity and effects on cell viability of NVS-BPTF-1, a selective chemical probe for the bromodomain of BPTF (Bromodomain and PHD finger containing transcription factor).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe that inhibits the bromodomain of the BPTF protein.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in regulating gene expression by altering chromatin accessibility.[2][3] By binding to the BPTF bromodomain, this compound prevents it from recognizing acetylated histone tails, thereby interfering with the recruitment of the NURF complex to specific gene loci and modulating the transcription of target genes, such as c-MYC.[3][4]

Q2: What are the expected effects of this compound on cell viability and proliferation?

A2: The effects of this compound on cell viability can be highly context- and cell-type dependent. While BPTF knockdown in several cancer cell lines has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest, treatment with this compound as a single agent may not always result in significant cytotoxicity.[4][5] For instance, one study reported that this compound had no impact on the proliferation of B16F10 mouse melanoma cells.[6] Its primary utility may lie in sensitizing cancer cells to other therapeutic agents.[2][4]

Q3: What is the recommended concentration range for using this compound in cell-based assays?

A3: Due to its high cellular potency (IC50 of 16 nM in a HEK293 nanoBRET assay), it is recommended to use this compound at concentrations below 1 µM to minimize potential off-target effects.[3] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup.

Q4: Is there a negative control available for this compound?

A4: Yes, NVS-BPTF-C is a structurally similar molecule with significantly reduced binding affinity for BPTF (1.67 µM compared to 71 nM for this compound) and no activity in cellular target engagement assays.[3] It is the recommended negative control for validating that the observed cellular effects are due to the specific inhibition of BPTF.

Q5: How does inhibition of BPTF relate to other signaling pathways?

A5: BPTF is known to be a crucial co-factor for the oncogene c-MYC and is required for its transcriptional activity.[4] Additionally, silencing BPTF has been shown to suppress the PI3K/AKT signaling pathway, a key pathway for cell survival and proliferation in breast cancer.[5] BPTF has also been implicated in regulating MAPK signaling in melanoma.[2][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound Precipitation in Media This compound has poor aqueous solubility.[3]- Use the hydrochloride salt form of this compound, which has improved solubility.[3]- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture media.- Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
No Observed Cytotoxicity or Effect on Cell Viability - The specific cell line may be resistant to BPTF inhibition as a single agent.[6]- The compound concentration may be too low.- The incubation time may be insufficient to observe a phenotypic effect.- Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours).- Test this compound in combination with other anti-cancer agents, as BPTF inhibition has been shown to sensitize cells to chemotherapeutics like doxorubicin.[2][4]- Confirm target engagement in your cell line using a method like the Cellular Thermal Shift Assay (CETSA).[4]
Inconsistent or Non-Reproducible Results - Inconsistent compound concentration due to solubility issues.- Variability in cell health, density, or passage number.- Degradation of the compound stock solution.- Prepare fresh dilutions from a master stock for each experiment.- Standardize cell culture procedures, ensuring cells are seeded at a consistent density and are in the logarithmic growth phase.- Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Suspected Off-Target Effects The compound concentration used is too high.- Use the lowest effective concentration determined from your dose-response studies.- Critically, run parallel experiments with the recommended negative control, NVS-BPTF-C, at the identical concentration to confirm that the observed phenotype is due to on-target BPTF inhibition.[3]

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound and its corresponding negative control.

Table 1: In Vitro Binding and Inhibition Data

CompoundTargetAssay TypeValueReference
This compoundBPTFBLI (Kd)71 nM[1][3]
This compoundBPTFAlphaScreen (IC50)56 nM[3]
NVS-BPTF-CBPTFBinding Affinity1.67 µM[3]

Table 2: Cellular Target Engagement and Potency

CompoundTargetCell LineAssay TypeValue (IC50)Reference
This compoundBPTFHEK293nanoBRET16 nM[3]
NVS-BPTF-CBPTFHEK293nanoBRETNo Activity[3]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound, NVS-BPTF-C (negative control), and a positive control cytotoxic agent in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the various compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that a compound binds to its intended target within a cellular environment.[8][9] The principle is that ligand binding typically stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9]

  • Cell Treatment: Treat cultured cells with either this compound (at a concentration expected to show engagement, e.g., 1 µM) or a vehicle control for a defined period (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, typically containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling. One aliquot should remain unheated as a control.

  • Cell Lysis: Lyse the cells to release proteins. This can be achieved through methods like freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble protein fraction remains in the supernatant.

  • Analysis: Collect the supernatant and analyze the amount of soluble BPTF protein remaining at each temperature point for both the vehicle- and this compound-treated samples. This is typically done by Western Blot or mass spectrometry.

  • Interpretation: A positive result is indicated by a "thermal shift," where more BPTF protein remains in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control, demonstrating target stabilization.

Visualizations

BPTF_Signaling_Pathway cluster_inhibitor Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Downstream Effects This compound This compound BPTF BPTF (NURF Complex) This compound->BPTF inhibits Chromatin Chromatin Remodeling BPTF->Chromatin Histone Acetylated Histones Histone->BPTF binds to Transcription Gene Transcription Chromatin->Transcription cMYC c-MYC Expression Transcription->cMYC PI3K_Genes PI3K Pathway Gene Expression Transcription->PI3K_Genes Proliferation Cell Proliferation cMYC->Proliferation Apoptosis Apoptosis cMYC->Apoptosis inhibition of PI3K_Genes->Proliferation

Caption: BPTF inhibition by this compound disrupts chromatin remodeling and downstream signaling.

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions (this compound, Controls) A->B C 3. Treat Cells & Incubate (e.g., 72 hours) B->C D 4. Add Lysis/Detection Reagent (e.g., CellTiter-Glo) C->D E 5. Read Luminescence (Plate Reader) D->E F 6. Analyze Data (Normalize to Vehicle, Plot Curve) E->F

Caption: Experimental workflow for a typical cell viability assay.

Troubleshooting_Tree Start Problem: No observed cytotoxicity Q1 Is the compound soluble in the media? Start->Q1 Sol_Yes Yes Q1->Sol_Yes Yes Sol_No No Q1->Sol_No No Q2 Have you confirmed target engagement (e.g., CETSA)? Sol_Yes->Q2 Action_Sol Action: Use HCl salt form or optimize dilution from DMSO stock. Sol_No->Action_Sol Eng_Yes Yes Q2->Eng_Yes Yes Eng_No No Q2->Eng_No No Q3 Have you tested a combination therapy approach? Eng_Yes->Q3 Action_Eng Action: Perform CETSA to confirm This compound binds BPTF in your cells. Eng_No->Action_Eng Comb_Yes Yes Q3->Comb_Yes Yes Comb_No No Q3->Comb_No No Conclusion Conclusion: Cell line is likely resistant to single-agent BPTF inhibition. Comb_Yes->Conclusion Action_Comb Action: Combine this compound with other chemotherapeutics. Comb_No->Action_Comb

Caption: Troubleshooting logic for lack of this compound cytotoxicity.

References

Interpreting Nvs-bptf-1 data in the context of poor ADME properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Nvs-bptf-1, focusing on the interpretation of experimental data in the context of its known poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biochemical properties?

A1: this compound is a potent and selective chemical probe designed to inhibit the bromodomain of the Bromodomain and PHD finger containing transcription factor (BPTF).[1][2][3] BPTF is the largest component of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription.[1][4][5] Due to its role in cellular processes like embryonic development and its overexpression in several cancers, BPTF is an emerging therapeutic target.[4][5] this compound is intended for in vitro and cellular studies to dissect the biological functions of the BPTF bromodomain.

Summary of this compound Properties

PropertyValueAssay TypeReference
Binding Affinity (Kd) 71 nMBio-Layer Interferometry (BLI)[1][2]
3 - 71 nMNot Specified[5]
In Vitro Inhibition (IC50) 56 nMAlphaScreen[1]
Cellular Target Engagement (IC50) 16 nMNanoBRET (HEK293 cells)[1]
Negative Control Binding (Kd) 1.67 µM (NVS-BPTF-C)Not Specified[1]

Q2: The documentation for this compound states it has "poor ADME properties." What does this specifically mean for my experiments?

A2: The term "poor ADME properties" for this compound refers to specific physicochemical and pharmacokinetic characteristics that make it unsuitable for in vivo (animal) studies.[1][5][6] For researchers, this translates to two primary experimental limitations:

  • Poor Solubility: The compound is difficult to dissolve in aqueous solutions.[1][4][5] This can lead to issues with stock solution preparation, precipitation in cell culture media, and inconsistent results. The HCl salt form is reported to have improved solubility.[1]

  • Unfavorable Pharmacokinetics: While specific data is not detailed in the provided documents, poor ADME generally implies that if the compound were administered in vivo, it would likely have issues with absorption into the bloodstream, distribution to target tissues, and might be metabolized or excreted too rapidly to have a sustained effect. These properties are what explicitly prevent its use in animal models.[5][6]

Q3: I am having trouble dissolving this compound. What are the recommended handling and solubilization procedures?

A3: Given its poor solubility, careful handling is required.

  • Use the HCl Salt Form: If available, use the hydrochloride salt version of this compound, as it is reported to be more soluble.[1]

  • Prepare High-Concentration Stock in DMSO: Start by dissolving the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Avoid Aqueous Buffers for Stock: Do not attempt to make stock solutions in aqueous buffers like PBS, as the compound will likely precipitate.

  • Serial Dilutions: Perform serial dilutions from your DMSO stock into your final assay buffer or cell culture medium. Ensure rapid mixing during dilution to minimize precipitation.

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cellular assays low (typically <0.5%) to avoid solvent-induced toxicity.

  • Recommended Working Concentration: Due to its high cellular potency and poor solubility, it is strongly recommended to use this compound at concentrations below 1 µM in cellular experiments to avoid artifacts from compound precipitation.[1]

Q4: Can I use this compound for in vivo animal studies?

A4: No. The available literature explicitly states that this compound does not possess adequate ADME properties for in vivo applications.[1][5] Its use is limited to in vitro biochemical/biophysical assays and cell-based assays. Using it in animal models would likely lead to uninterpretable results due to a lack of exposure at the target tissue.

Q5: Given the poor ADME properties, how should I interpret my cellular assay results?

A5: When interpreting cellular data, consider the following:

  • Confirm On-Target Engagement: The observed phenotype should be linked to the inhibition of BPTF. A crucial experiment is to use the structurally similar but biologically inactive negative control, NVS-BPTF-C.[1] A true on-target effect should be observed with this compound but not with NVS-BPTF-C at the same concentration.

  • Mind the Concentration: As recommended, keep the experimental concentration below 1 µM.[1] Effects seen only at higher concentrations (>1 µM) should be treated with caution, as they may be artifacts of compound precipitation, aggregation, or general toxicity rather than specific BPTF inhibition.

  • Look for Dose-Response: A specific, on-target effect should exhibit a clear dose-response relationship within the recommended concentration range. A steep or unusual dose-response curve may indicate solubility issues.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Cellular Assay Results

If you are observing high variability between replicate wells or experiments, follow these steps.

start Inconsistent Cellular Assay Results check_sol 1. Check for Precipitation (Visually inspect wells, especially at high concentrations) start->check_sol sol_issue Precipitation Observed check_sol->sol_issue Any? no_sol_issue No Precipitation sol_issue->no_sol_issue No lower_conc Action: Lower working concentration to < 1µM. Use fresh dilutions. sol_issue->lower_conc Yes check_controls 2. Evaluate Controls no_sol_issue->check_controls re_run Re-run Experiment lower_conc->re_run neg_control_fail Negative control (NVS-BPTF-C) shows activity? check_controls->neg_control_fail pos_control_fail Positive control or vehicle (DMSO) shows toxicity? neg_control_fail->pos_control_fail No off_target Conclusion: Potential off-target effects or assay artifact. Consider orthogonal assays. neg_control_fail->off_target Yes dmso_issue Conclusion: DMSO toxicity. Action: Reduce final DMSO %. pos_control_fail->dmso_issue Yes on_target Conclusion: Issue likely resolved or related to other variables. Proceed with caution. pos_control_fail->on_target No start Unexpected Cellular Toxicity Observed q1 Is toxicity seen at > 1µM? start->q1 q2 Does the negative control (NVS-BPTF-C) also show toxicity? q1->q2 No res1 Likely cause: Compound precipitation or aggregation (physical toxicity). Not a specific on-target effect. q1->res1 Yes res2 Likely cause: Non-specific compound toxicity or an assay artifact. q2->res2 Yes res3 Toxicity may be on-target. Action: Validate with BPTF knockdown (siRNA/shRNA) to see if it phenocopies the toxicity. q2->res3 No

References

Validation & Comparative

A Comparative Guide to the BPTF Bromodomain Inhibitor NVS-BPTF-1 and its Negative Control NVS-BPTF-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective BPTF bromodomain inhibitor, NVS-BPTF-1, and its structurally similar but inactive control compound, NVS-BPTF-C. The information presented herein is intended to assist researchers in the design and interpretation of experiments aimed at elucidating the biological functions of the Bromodomain and PHD finger Transcription Factor (BPTF).

Introduction to BPTF and the this compound Probe Set

Bromodomain and PHD finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[1][2][3] The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes, thereby regulating DNA accessibility for transcription, replication, and repair.[1] The bromodomain of BPTF specifically recognizes acetylated lysine residues on histone tails, a crucial step in targeting the NURF complex to specific genomic loci.[4]

Given its role in gene regulation, BPTF has been implicated in various cellular processes, including embryonic development, and has been identified as a potential therapeutic target in several cancers.[3][5] To facilitate the study of BPTF's functions, a potent and selective chemical probe, this compound, was developed, along with its corresponding negative control, NVS-BPTF-C.[4] this compound is a valuable tool for interrogating the biological consequences of BPTF bromodomain inhibition, while NVS-BPTF-C serves to distinguish on-target effects from off-target or compound-specific artifacts.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the in vitro and cellular activities of this compound and NVS-BPTF-C.

Compound Target Assay Parameter Value Reference
This compoundBPTFBLIKd71 nM[4][6]
NVS-BPTF-CBPTFBLIKd1.67 µM[4]
This compoundBPTFAlphaScreenIC5056 nM[4]
This compoundBPTFNanoBRETIC5016 nM[4]
NVS-BPTF-CBPTFNanoBRETActivityNo activity[4]

Table 1: In Vitro Binding and Inhibition. This table highlights the significantly higher potency of this compound for the BPTF bromodomain compared to its negative control, NVS-BPTF-C, as determined by Bio-Layer Interferometry (BLI) and AlphaScreen assays.

Compound Cell Line Assay Parameter Value Reference
This compoundHEK293NanoBRETIC5016 nM[4]
NVS-BPTF-CHEK293NanoBRETActivityNo activity[4]

Table 2: Cellular Target Engagement. This table demonstrates the on-target activity of this compound in a cellular context, as measured by a NanoBRET assay in HEK293 cells. In contrast, NVS-BPTF-C shows no engagement with BPTF in this cellular assay.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental application of these compounds, the following diagrams are provided.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_nurf NURF Complex cluster_transcription Transcription Factors Histones Histones BPTF BPTF Histones->BPTF Recognizes acetylated lysines DNA DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Chromatin Remodeling & Transcription Regulation BPTF->DNA Recruits NURF to chromatin SNF2L SNF2L (ATPase) BPTF->SNF2L RbAP46_48 RbAP46/48 BPTF->RbAP46_48 c_Myc c-Myc BPTF->c_Myc Interacts with SNF2L->BPTF RbAP46_48->BPTF c_Myc->Gene_Expression Smad Smad Smad->Gene_Expression TGF_beta_Receptor TGF-β Receptor TGF_beta_Receptor->Smad Phosphorylates TGF_beta TGF-β TGF_beta->TGF_beta_Receptor NVS_BPTF_1 This compound NVS_BPTF_1->BPTF Inhibits bromodomain

Caption: BPTF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_phenotypic Functional Assays start Start: Hypothesis on BPTF Function in_vitro In Vitro Validation start->in_vitro bli Bio-Layer Interferometry (BLI) (Measure Kd) in_vitro->bli alphascreen AlphaScreen (Measure IC50) in_vitro->alphascreen label_nvs Treat with this compound label_ctrl Treat with NVS-BPTF-C (Control) cellular_assay Cellular Assays nanobret NanoBRET (Measure cellular IC50) cellular_assay->nanobret gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) cellular_assay->gene_expression label_dmso Treat with DMSO (Vehicle) phenotypic_assay Phenotypic Assays proliferation Cell Proliferation Assay phenotypic_assay->proliferation differentiation Cell Differentiation Assay phenotypic_assay->differentiation data_analysis Data Analysis and Interpretation conclusion Conclusion on BPTF Function data_analysis->conclusion bli->cellular_assay alphascreen->cellular_assay nanobret->phenotypic_assay gene_expression->phenotypic_assay proliferation->data_analysis differentiation->data_analysis

Caption: Experimental workflow for comparing this compound and NVS-BPTF-C.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Bio-Layer Interferometry (BLI) Assay for Kd Determination

This protocol outlines the steps to determine the binding affinity (Kd) of this compound and NVS-BPTF-C to the BPTF bromodomain.

Materials:

  • Recombinant human BPTF bromodomain (biotinylated)

  • This compound and NVS-BPTF-C

  • Streptavidin (SA) biosensors

  • BLI instrument (e.g., Octet RED96)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • 96-well black flat-bottom plates

Procedure:

  • Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes.

  • Immobilization: Load the biotinylated BPTF bromodomain onto the SA biosensors to a response level of approximately 1-2 nm.

  • Baseline: Establish a stable baseline for the loaded biosensors in assay buffer for 60-120 seconds.

  • Association: Transfer the biosensors to wells containing serial dilutions of this compound or NVS-BPTF-C (e.g., from 10 µM down to low nM concentrations) and measure the association for 120-300 seconds.

  • Dissociation: Move the biosensors back to wells containing only assay buffer and measure the dissociation for 300-600 seconds.

  • Data Analysis: Analyze the resulting sensorgrams using the instrument's software to perform a global fit to a 1:1 binding model to determine the Kd, kon, and koff rates.

AlphaScreen Assay for IC50 Determination

This protocol describes a competition assay to measure the IC50 of this compound against the interaction of the BPTF bromodomain with an acetylated histone peptide.

Materials:

  • Recombinant human BPTF bromodomain (e.g., GST-tagged)

  • Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

  • This compound

  • Glutathione donor beads

  • Streptavidin acceptor beads

  • AlphaScreen assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white OptiPlates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in assay buffer and add to the 384-well plate.

  • Protein-Peptide Incubation: Add the BPTF bromodomain and the biotinylated histone peptide to the wells and incubate for 15-30 minutes at room temperature.

  • Bead Addition: In subdued light, add the glutathione donor beads and streptavidin acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay for Cellular IC50 Determination

This protocol details the measurement of this compound and NVS-BPTF-C target engagement within living cells.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-BPTF fusion protein

  • NanoBRET™ Tracer

  • This compound and NVS-BPTF-C

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminescence plate reader with 460nm and >600nm filters

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BPTF expression vector and seed them into the assay plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and NVS-BPTF-C in Opti-MEM and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

  • Signal Detection: Read the donor (460nm) and acceptor (>600nm) emission signals within 10 minutes of substrate addition.

  • Data Analysis: Calculate the corrected NanoBRET™ ratio for each well. Plot the ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the BPTF bromodomain, demonstrating high affinity in biochemical assays and robust target engagement in a cellular context.[4][6] In stark contrast, NVS-BPTF-C, its structurally related analog, exhibits significantly weaker binding and no detectable cellular activity, making it an ideal negative control for validating the on-target effects of this compound. The provided data and protocols offer a robust framework for researchers to confidently employ this chemical probe set to dissect the multifaceted roles of BPTF in health and disease. It is important to note that this compound has poor ADME properties and is therefore not suitable for in vivo studies.[4][7] The recommended concentration for cellular applications is below 1µM to minimize potential off-target effects.[4]

References

A Comparative Guide to the Efficacy of NVS-BPTF-1 and Other BPTF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology and other diseases. As a core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a crucial role in chromatin remodeling and gene transcription. The development of small molecule inhibitors targeting the BPTF bromodomain is an active area of research. This guide provides an objective comparison of the efficacy of NVS-BPTF-1, a selective chemical probe for BPTF, with other notable BPTF inhibitors, supported by experimental data.

Comparative Efficacy of BPTF Inhibitors

The following table summarizes the in vitro and cellular efficacy of this compound and other prominent BPTF inhibitors. The data has been compiled from various published studies and commercial sources.

InhibitorTarget(s)IC50 (nM)Kd (nM)Assay TypeCellular Activity (EC50/IC50, nM)Cellular Assay TypeKey Features
This compound BPTF 56[1][2]71[1][2][3]AlphaScreen, BLI[1][2]16[1][2]NanoBRET (HEK293 cells)[1][2]Potent and selective chemical probe for BPTF. Poor ADME properties limit in vivo use.
NVS-BPTF-C Negative Control>10,0001,670AlphaScreenInactiveNanoBRETStructurally similar negative control for this compound.
TP-238 CECR2/BPTF350[4][5][6]120[4][5][6][7]AlphaScreen, ITC[4][5][6][7]200-300[7]NanoBRETPotent dual CECR2/BPTF inhibitor.
BZ1 BPTF67[8]6.3[8][9][10][11]AlphaScreen, BROMOscan[8][12]--High potency and >350-fold selectivity over BET bromodomains.[8][9][10]
AU1 (BPTF-IN-1) BPTF70,000[13]2,800[14][15][16]AlphaScreen[13]--Early BPTF inhibitor, shows selectivity over BRD4.[13][14][15]
GSK4027 PCAF/GCN5 (off-target: BPTF)-130BROMOscan[17]60 (for PCAF)[17][18][19][20]NanoBRET (for PCAF)[17][18]Potent PCAF/GCN5 inhibitor with off-target activity on BPTF.
Bromosporine Broad Spectrum Bromodomain Inhibitor122 (BRD9), 290 (BRD4), 410 (BRD2), 17 (CECR2)[21]----A broad-spectrum inhibitor, useful for studying general effects of bromodomain inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

AlphaScreen Assay for BPTF Inhibitors

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between a biotinylated histone peptide and a His-tagged BPTF bromodomain protein. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES-Na+, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.[22]

    • His-tagged BPTF protein and biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16) are diluted in the assay buffer.[22]

    • Test compounds are serially diluted to the desired concentrations.

    • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (PerkinElmer) are diluted in the assay buffer.[22]

  • Assay Procedure:

    • Add test compound, His-tagged BPTF protein, and biotinylated histone peptide to a 384-well plate.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Add Ni-NTA Acceptor beads and incubate in the dark.

    • Add Streptavidin Donor beads and incubate in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The IC50 values are calculated from the dose-response curves.

NanoBRET Cellular Target Engagement Assay

Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the binding of a fluorescent tracer to a NanoLuc-tagged BPTF protein in live cells. Competitive displacement of the tracer by an inhibitor leads to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are transiently transfected with a vector expressing NanoLuc-tagged BPTF bromodomain.

  • Assay Procedure:

    • Transfected cells are harvested and seeded into a 96-well plate.

    • A specific fluorescent tracer that binds to the BPTF bromodomain is added to the cells.

    • Test compounds are serially diluted and added to the wells.

    • The NanoLuc substrate is added to initiate the luminescent reaction.

  • Data Acquisition:

    • The BRET signal (ratio of tracer emission to NanoLuc emission) is measured using a BRET-compatible plate reader.

    • EC50 values are determined from the dose-response curves, representing the concentration of the inhibitor that displaces 50% of the tracer.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein. The BPTF protein is immobilized on a sensor chip, and the binding of the inhibitor is detected as a change in the refractive index at the sensor surface.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The purified BPTF protein is immobilized onto the chip surface.

  • Analyte Binding:

    • A series of concentrations of the test inhibitor (analyte) are prepared in a running buffer.

    • The inhibitor solutions are injected over the sensor chip surface at a constant flow rate.

  • Data Acquisition and Analysis:

    • The association and dissociation of the inhibitor are monitored in real-time as changes in resonance units (RU).

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

BPTF Signaling Pathways and Experimental Workflow

BPTF has been shown to play a significant role in regulating key oncogenic signaling pathways, including the MAPK and PI3K/Akt pathways.[23] Inhibition of the BPTF bromodomain can disrupt these pathways, leading to reduced cell proliferation and survival.

BPTF_Signaling_Pathways cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway BPTF1 BPTF Raf1 c-Raf BPTF1->Raf1 activates MEK1 MEK1/2 Raf1->MEK1 phosphorylates ERK1 ERK1/2 MEK1->ERK1 phosphorylates Proliferation1 Proliferation ERK1->Proliferation1 BPTF2 BPTF PI3K PI3K BPTF2->PI3K activates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Survival Cell Survival Akt->Survival

BPTF-mediated activation of MAPK and PI3K/Akt signaling pathways.

The general workflow for evaluating BPTF inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_workflow BPTF Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assays (AlphaScreen, SPR) Cellular_Assay Cellular Target Engagement (NanoBRET) Biochemical_Assay->Cellular_Assay Potency & Affinity Pathway_Analysis Downstream Pathway Analysis (Western Blot) Cellular_Assay->Pathway_Analysis Cellular Efficacy Functional_Assay Functional Cellular Assays (Proliferation, Apoptosis) Pathway_Analysis->Functional_Assay Mechanism of Action

A typical experimental workflow for the evaluation of BPTF inhibitors.

References

A Comparative Analysis of Nvs-bptf-1 and Pan-Bromodomain Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective BPTF inhibitor, Nvs-bptf-1, and pan-bromodomain inhibitors, supported by experimental data. The focus is on providing a clear, data-driven analysis of their performance, mechanisms of action, and experimental validation.

This comparative guide delves into the specifics of this compound, a potent and selective chemical probe for the Bromodomain and PHD finger-containing Transcription Factor (BPTF), and contrasts it with well-established pan-bromodomain inhibitors, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). While both classes of inhibitors target bromodomains—epigenetic readers that recognize acetylated lysine residues on histones and other proteins—their distinct selectivity profiles lead to different biological outcomes and therapeutic potential.

Executive Summary

This compound emerges as a highly selective tool for probing the function of the BPTF bromodomain, demonstrating nanomolar potency and a clean off-target profile. In contrast, pan-bromodomain inhibitors, such as the widely studied JQ1, I-BET762, and OTX015, target multiple bromodomains within the BET family. This broad activity, while effective in downregulating key oncogenes like c-Myc, can also lead to significant off-target effects and toxicities. The choice between a selective inhibitor like this compound and a pan-inhibitor depends on the specific research question or therapeutic strategy, with this compound offering a more precise tool for dissecting the role of BPTF in cellular processes.

Data Presentation: Quantitative Comparison of Inhibitors

The following tables summarize the key quantitative data for this compound and representative pan-bromodomain inhibitors.

Table 1: Potency and Cellular Activity

InhibitorTarget(s)Kd (nM)IC50 (nM)Cellular IC50 (nM)AssayReference(s)
This compound BPTF715616BLI, AlphaScreen, NanoBRET[1][2]
JQ1 BRD2, BRD3, BRD4, BRDT50-100 (BRD4)77 (BRD4 BD1), 33 (BRD4 BD2)Varies (cell line dependent)ITC, AlphaScreen[3][4]
I-BET762 BRD2, BRD3, BRD450.5 - 61.332.5 - 42.5Varies (cell line dependent)FRET[5]
OTX015 BRD2, BRD3, BRD4Not Reported92 - 11260 - 200 (various cancer cell lines)AlphaScreen[6][7]

Table 2: Selectivity Profile

InhibitorHigh-Affinity TargetsNotable Off-Targets (if any)Selectivity NotesReference(s)
This compound BPTFBRPF (37nM), CECR2 (66nM), GCN5L2 (62nM), PCAF (74nM)Highly selective for BPTF. No significant binding to 48 kinases or a panel of GPCRs, nuclear receptors, and transporters.[8]
JQ1 BRD2, BRD3, BRD4, BRDTCREBBP (low µM)Pan-BET inhibitor. Minimal activity against other bromodomain families.[3][9]
I-BET762 BRD2, BRD3, BRD4Not extensively reportedPan-BET inhibitor.[5][10]
OTX015 BRD2, BRD3, BRD4Not extensively reportedPan-BET inhibitor.[6][11]

Table 3: Key Characteristics and Limitations

InhibitorKey FeaturesLimitations
This compound High selectivity for BPTF, potent in cellular assays.Poor ADME properties, not suitable for in vivo studies.[8]
Pan-BET Inhibitors (JQ1, I-BET762, OTX015) Broad activity against BET family proteins, proven efficacy in downregulating c-Myc.Off-target effects, dose-limiting toxicities (e.g., thrombocytopenia, gastrointestinal issues).[12][13]

Mechanism of Action: Distinct Roles in Gene Regulation

While both this compound and pan-BET inhibitors target bromodomains, their impact on gene expression, particularly the regulation of the proto-oncogene c-Myc, is distinct.

This compound and BPTF Function: BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription.[14][15] BPTF has been identified as a direct interactor and essential co-factor for c-Myc.[13][16][17][18] It is required for the recruitment of c-Myc to chromatin and the subsequent activation of the full c-Myc transcriptional program.[16][17][18] Therefore, inhibition of the BPTF bromodomain by this compound is expected to disrupt this interaction and prevent c-Myc-mediated gene transcription.

Pan-BET Inhibitors and BET Protein Function: BET proteins (BRD2, BRD3, BRD4) are also key regulators of transcription.[1][19][20] BRD4, in particular, is known to associate with super-enhancers and promoters of actively transcribed genes, including c-Myc.[1][19] Pan-BET inhibitors like JQ1 work by displacing BET proteins from chromatin, leading to a rapid and profound downregulation of c-Myc transcription.[21][22][23][24]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms by which BPTF and BET proteins regulate c-Myc transcription.

BPTF_cMyc_Pathway cluster_nucleus Nucleus cMyc c-Myc BPTF BPTF cMyc->BPTF interacts with Chromatin Chromatin cMyc->Chromatin binds to (BPTF-dependent) NURF NURF Complex BPTF->NURF part of NURF->Chromatin remodels TargetGenes Target Gene Transcription Chromatin->TargetGenes Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits

BPTF as a c-Myc cofactor for chromatin binding.

BET_cMyc_Pathway cluster_nucleus Nucleus BET_proteins BET Proteins (BRD2/3/4) SuperEnhancer Super-Enhancer BET_proteins->SuperEnhancer binds to cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene activates Pan_BETi Pan-BET Inhibitor (e.g., JQ1) Pan_BETi->BET_proteins displaces from chromatin

Pan-BET inhibitors displace BET proteins from the c-Myc gene locus.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition

Objective: To measure the ability of a compound to inhibit the interaction between a bromodomain and an acetylated histone peptide.

Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. Inhibition of the protein-peptide interaction separates the beads, leading to a decrease in the luminescent signal.

General Protocol:

  • Reagent Preparation:

    • Recombinant His-tagged bromodomain protein (e.g., BPTF, BRD4).

    • Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

    • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound dilutions in assay buffer to the wells.

    • Add 5 µL of the bromodomain protein solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the biotinylated histone peptide solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of a suspension of Ni-NTA Acceptor beads and incubate for 60 minutes at room temperature.

    • Add 5 µL of a suspension of Streptavidin Donor beads in the dark and incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a compound to a target protein within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the same protein. A test compound that competes with the tracer for binding to the target protein will disrupt BRET, leading to a decrease in the BRET signal.

General Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-bromodomain fusion protein (e.g., NanoLuc®-BPTF).

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed immediately by the addition of the test compound dilutions.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

    • Add the Nano-Glo® Substrate to all wells.

  • Data Acquisition:

    • Read the plate within 10 minutes on a luminometer capable of measuring donor and acceptor emission wavelengths separately (e.g., 460nm and 618nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to vehicle controls and plot against the logarithm of the compound concentration to determine the cellular IC50.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and a protein.

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.

General Protocol:

  • Sample Preparation:

    • Purify the bromodomain protein and dissolve it in a suitable buffer (e.g., PBS or HEPES).

    • Dissolve the inhibitor in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection, followed by a series of injections to achieve saturation.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Kd, ΔH, n) Bromoscan BROMOscan® (Selectivity Profiling) NanoBRET NanoBRET™ Assay (Cellular Target Engagement, IC50) Gene_Expression Gene Expression Analysis (e.g., qRT-PCR for c-Myc) NanoBRET->Gene_Expression Cell_Viability Cell Viability/Proliferation Assays Gene_Expression->Cell_Viability Inhibitor Test Inhibitor (this compound or Pan-BETi) Inhibitor->AlphaScreen Inhibitor->ITC Inhibitor->Bromoscan Inhibitor->NanoBRET

A typical workflow for characterizing bromodomain inhibitors.

Conclusion

The comparative analysis of this compound and pan-bromodomain inhibitors highlights a fundamental choice in epigenetic drug discovery and chemical biology: the trade-off between selectivity and broad-spectrum activity. This compound stands out as a precision tool, enabling the specific interrogation of BPTF's role in various biological contexts, including its collaboration with c-Myc. Its high selectivity minimizes the confounding effects of inhibiting other bromodomains.

Pan-BET inhibitors, on the other hand, have demonstrated therapeutic potential by targeting a family of proteins crucial for the transcription of key oncogenes. However, their lack of specificity can lead to a range of side effects. The development of more selective inhibitors, including those that can distinguish between different BET family members or even between the two bromodomains within a single BET protein, is an active area of research.

For researchers aiming to understand the specific functions of BPTF, this compound is an invaluable chemical probe. For those pursuing therapeutic strategies based on the broad suppression of oncogenic transcription programs regulated by BET proteins, pan-BET inhibitors remain a relevant, albeit more complex, class of compounds. This guide provides the foundational data and experimental context to aid in the rational selection and application of these important epigenetic modulators.

References

Confirming BPTF-Specific Effects: A Comparative Guide to Using NVS-BPTF-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bromodomain and PHD finger-containing transcription factor (BPTF) has emerged as a critical regulator in various cancers, making it an attractive target for therapeutic development. To ascertain that the observed cellular and molecular effects of small molecule inhibitors are indeed due to the specific inhibition of BPTF, the use of a well-characterized chemical probe alongside its inactive control is indispensable. This guide provides a comparative overview of NVS-BPTF-1, a potent BPTF inhibitor, and its structurally similar but biologically inactive control, NVS-BPTF-C, for validating BPTF-specific effects.

Proving Target Engagement and Specificity

This compound is a selective chemical probe for the BPTF bromodomain, while NVS-BPTF-C serves as its negative control. The primary difference lies in their affinity for BPTF, which is fundamental to NVS-BPTF-C's role in distinguishing on-target from off-target effects.

CompoundTargetIn Vitro Binding Affinity (KD)Cellular Activity (IC50, nanoBRET)
This compound BPTF71 nM16 nM (in HEK293 cells)
NVS-BPTF-C BPTF1.67 µMNo activity

As the data indicates, this compound binds to BPTF with high affinity, which translates to potent cellular activity.[1] In stark contrast, NVS-BPTF-C exhibits significantly weaker binding, resulting in a lack of cellular activity.[1] This differential activity is the cornerstone of its use as a negative control; any cellular phenotype observed with this compound but not with NVS-BPTF-C at equivalent concentrations can be confidently attributed to the inhibition of BPTF.

Experimental Workflows for Target Validation

To rigorously confirm that the effects of this compound are BPTF-dependent, a multi-pronged experimental approach is recommended. This involves demonstrating target engagement in cells, assessing the impact on downstream signaling pathways, and comparing the inhibitor's effects to genetic knockdown of BPTF.

Experimental Workflow cluster_0 Cellular Target Engagement cluster_1 Genomic & Transcriptomic Analysis cluster_2 Genetic vs. Pharmacological Inhibition CETSA Cellular Thermal Shift Assay (CETSA) ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) CETSA->ChIP_seq Confirms Target Binding RNA_seq RNA Sequencing (RNA-seq) ChIP_seq->RNA_seq Identifies Downstream Gene Regulation shRNA_vs_Inhibitor shRNA/siRNA vs. This compound RNA_seq->shRNA_vs_Inhibitor Correlates Phenotypes

Caption: A logical workflow for validating BPTF-specific effects of chemical probes.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays to validate the BPTF-specific effects of this compound using NVS-BPTF-C as a negative control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with this compound, NVS-BPTF-C, or DMSO vehicle control at the desired concentration (e.g., 1 µM) and incubate for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis: Wash cells with PBS and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of BPTF using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble BPTF as a function of temperature. A shift in the melting curve for this compound-treated cells compared to NVS-BPTF-C and DMSO controls indicates target engagement.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where BPTF is bound, and to assess how this binding is affected by this compound.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound, NVS-BPTF-C, or DMSO. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BPTF overnight. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washes and Elution: Perform a series of washes to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BPTF binding sites. Compare the binding profiles between this compound, NVS-BPTF-C, and DMSO-treated samples to identify changes in BPTF occupancy at specific genomic loci.

RNA Sequencing (RNA-seq)

RNA-seq allows for a global view of the transcriptional changes induced by BPTF inhibition.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound, NVS-BPTF-C, or DMSO for a defined period (e.g., 24 hours). Extract total RNA from the cells.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to NVS-BPTF-C and DMSO controls.

BPTF Signaling Pathways

BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a crucial role in regulating chromatin accessibility and gene expression. Its activity has been linked to several key cancer-related signaling pathways.

BPTF_Signaling_Pathways cluster_cMYC c-MYC Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway BPTF BPTF (NURF Complex) cMYC c-MYC BPTF->cMYC MAPK MAPK Signaling BPTF->MAPK PI3K_AKT PI3K/AKT Signaling BPTF->PI3K_AKT CellCycle Cell Cycle Progression cMYC->CellCycle Proliferation Proliferation CellCycle->Proliferation MAPK_Proliferation Proliferation & Survival MAPK->MAPK_Proliferation PI3K_Survival Cell Survival PI3K_AKT->PI3K_Survival

Caption: BPTF is implicated in the c-MYC, MAPK, and PI3K/AKT signaling pathways.

Inhibition of BPTF with this compound would be expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects. The use of NVS-BPTF-C allows researchers to confirm that these effects are a direct consequence of BPTF inhibition.

Comparison with Other BPTF-Targeted Approaches

While this compound and NVS-BPTF-C provide a robust chemical biology toolset, it is often beneficial to compare the results with other methods of interrogating BPTF function.

MethodPrincipleAdvantagesDisadvantages
This compound/C Small molecule inhibitionTemporal control, dose-response, suitable for in vitro and cellular assays.Potential for off-target effects (controlled by NVS-BPTF-C).
shRNA/siRNA Knockdown Genetic silencing of BPTFHigh specificity to the BPTF gene.Can induce compensatory mechanisms, may not be 100% efficient.
Other BPTF Inhibitors (e.g., BZ1) Small molecule inhibitionMay have different selectivity profiles and physicochemical properties.Off-target effects may differ from this compound.

A comprehensive study would ideally include a comparison of the phenotypic and transcriptomic changes induced by this compound with those observed upon BPTF knockdown to provide orthogonal validation of BPTF's role in the observed effects.

By employing NVS-BPTF-C as a negative control in conjunction with this compound, researchers can confidently dissect the specific roles of BPTF in cellular processes and disease, thereby validating it as a therapeutic target and paving the way for the development of novel cancer therapies.

References

Cross-Validation of NVS-BPTF-1 Activity with Genetic Knockdowns of BPTF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibition of Bromodomain and PHD finger Transcription Factor (BPTF) using the chemical probe NVS-BPTF-1 against genetic knockdown approaches. The objective is to offer a clear, data-driven perspective on the functional consequences of targeting BPTF, a key component of the NURF chromatin remodeling complex implicated in various cancers.

Executive Summary

Bromodomain and PHD finger Transcription Factor (BPTF) has emerged as a compelling target in oncology due to its role in regulating gene expression programs that drive tumor progression.[1] Two primary methods for interrogating BPTF function are genetic knockdowns (siRNA/shRNA) and small molecule inhibitors. This compound is a selective chemical probe that targets the BPTF bromodomain.[2][3] This guide cross-validates the activity of this compound with data from BPTF genetic knockdown studies, highlighting areas of convergence and divergence in their functional outcomes.

Data Presentation: Quantitative Comparison of this compound and BPTF Knockdown

The following tables summarize the quantitative data from various studies to facilitate a direct comparison between the effects of this compound and BPTF genetic knockdown. It is important to note that the experimental conditions, including cell lines and assay specifics, may vary between studies.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay TypeSource
Binding Affinity (Kd) 71 nMBio-Layer Interferometry (BLI)[4]
In Vitro Inhibition (IC50) 56 nMAlphaScreen[4]
Cellular Target Engagement (IC50) 16 nMNanoBRET (HEK293 cells)[4]
Effect on Cell Proliferation No significant impactB16F10 mouse melanoma cells[1]

Table 2: Phenotypic Effects of BPTF Genetic Knockdown

Phenotypic EffectCell Line(s)Quantitative ChangeMethodSource
Inhibition of Cell Proliferation A549, NCI-H460 (NSCLC)Significant decrease in cell viabilityMTT Assay[5]
MDA-MB-231, MCF-7 (Breast Cancer)Significant suppression of colony formationColony Formation Assay[5]
Induction of Apoptosis A549, NCI-H460 (NSCLC)~15-20% increase in apoptotic cellsAnnexin V-PI FACS[5]
MDA-MB-231, MCF-7 (Breast Cancer)Significant increase in apoptotic population7-AAD and Annexin V FACS[5]
Cell Cycle Arrest A549, H322 (NSCLC)G1 to S phase arrestPI FACS[2]

Table 3: Impact on Downstream Signaling Pathways

Signaling PathwayInterventionKey Proteins AffectedObserved EffectSource
MAPK Pathway BPTF Knockdownp-c-Raf, p-MEK1/2, p-Erk1/2Decreased phosphorylation[5]
PI3K/AKT Pathway BPTF Knockdownp-p85, p-PDK1, p-AktDecreased phosphorylation[5]
c-MYC Regulation BPTF Knockdownc-MYCDecreased protein levels and transcriptional activity[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: this compound Treatment in Cell Culture
  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to use concentrations below 1 µM due to the high cellular potency and poor solubility of the compound.[4]

  • Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Treatment: Replace the culture medium with a medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Analysis: Following incubation, perform downstream analyses such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), or protein analysis (e.g., Western blotting).

Protocol 2: shRNA-Mediated Knockdown of BPTF
  • shRNA Vector Preparation: Obtain or construct a lentiviral or retroviral vector containing a short hairpin RNA (shRNA) sequence targeting the BPTF mRNA. A non-targeting scrambled shRNA should be used as a negative control.[8][9]

  • Viral Particle Production: Transfect packaging cells (e.g., HEK293T) with the shRNA vector along with packaging and envelope plasmids to produce viral particles.

  • Viral Titer Determination: Collect the viral supernatant and determine the viral titer to ensure an appropriate multiplicity of infection (MOI).

  • Transduction: Seed target cells and transduce them with the BPTF shRNA or control shRNA lentiviral particles in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.[8]

  • Selection: 48 hours post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.[10]

  • Knockdown Validation: After selection, validate the knockdown of BPTF expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Once knockdown is confirmed, perform functional assays to assess the phenotypic consequences, such as cell proliferation, apoptosis, and cell cycle analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways influenced by BPTF and the experimental workflow for comparing this compound with BPTF knockdown.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane BPTF BPTF (NURF Complex) cMYC_gene c-MYC Gene BPTF->cMYC_gene Promotes Transcription PI3K PI3K BPTF->PI3K Inhibition of this pathway upon BPTF knockdown RAF RAF BPTF->RAF Inhibition of this pathway upon BPTF knockdown Histones Acetylated Histones Histones->BPTF Recruits cMYC_protein c-MYC cMYC_gene->cMYC_protein Target_Genes Proliferation & Survival Genes cMYC_protein->Target_Genes Activates Transcription AKT AKT PI3K->AKT Activates AKT->Target_Genes Promotes Survival MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Target_Genes GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K GrowthFactorReceptor->RAF

Caption: BPTF-mediated signaling pathways.

Experimental_Workflow Control Vehicle Control (e.g., DMSO) Proliferation Cell Proliferation Assay (e.g., MTT) Control->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Control->CellCycle WesternBlot Western Blot (Signaling Pathway Analysis) Control->WesternBlot NVS_BPTF1 This compound (Pharmacological Inhibition) NVS_BPTF1->Proliferation NVS_BPTF1->Apoptosis NVS_BPTF1->CellCycle NVS_BPTF1->WesternBlot shRNA_Control Control shRNA (Non-targeting) shRNA_Control->Proliferation shRNA_Control->Apoptosis shRNA_Control->CellCycle shRNA_Control->WesternBlot shRNA_BPTF BPTF shRNA (Genetic Knockdown) shRNA_BPTF->Proliferation shRNA_BPTF->Apoptosis shRNA_BPTF->CellCycle shRNA_BPTF->WesternBlot Start Cancer Cell Line Start->Control Start->NVS_BPTF1 Start->shRNA_Control Start->shRNA_BPTF

Caption: Experimental workflow for comparison.

Discussion and Conclusion

The data presented in this guide reveals both overlapping and distinct outcomes between the pharmacological inhibition of the BPTF bromodomain with this compound and the genetic knockdown of the entire BPTF protein.

Convergence:

  • Both approaches aim to disrupt BPTF function, which is known to be involved in oncogenic signaling.

Divergence:

  • Phenotypic Effects: A notable divergence is the effect on cell proliferation. While BPTF knockdown consistently leads to decreased cell proliferation and increased apoptosis in various cancer cell lines[5], one study reported that this compound did not significantly impact the proliferation of B16F10 mouse melanoma cells.[1] This suggests that inhibition of the BPTF bromodomain alone may not be sufficient to replicate the full anti-proliferative effects of complete protein knockdown in all cellular contexts.

  • Mechanism of Action: this compound specifically targets the bromodain, one of several functional domains of BPTF. In contrast, siRNA/shRNA-mediated knockdown leads to the degradation of the entire BPTF protein, thus ablating all of its functions, including those mediated by its PHD finger and other domains. This difference in the mechanism of action could explain the observed discrepancies in phenotypic outcomes.

Implications for Research and Drug Development:

  • This compound serves as a valuable tool for dissecting the specific roles of the BPTF bromodomain in cellular processes.

  • The more pronounced anti-cancer effects observed with BPTF knockdown suggest that therapeutic strategies aimed at degrading the entire BPTF protein, such as proteolysis-targeting chimeras (PROTACs), may be more effective than bromodomain inhibition alone.

  • Further head-to-head studies in the same cell lines are warranted to directly compare the effects of this compound and BPTF knockdown on a global transcriptomic and proteomic level.

References

Navigating the Kinase Off-Target Landscape of BPTF Bromodomain Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As a core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, influencing key oncogenic pathways such as c-Myc and MAPK signaling. The development of potent and selective BPTF inhibitors is a key focus of epigenetic drug discovery. However, ensuring selectivity, particularly avoiding off-target kinase inhibition, is paramount to minimizing toxicity and achieving a clean pharmacological profile.

This guide provides a comparative analysis of the off-target kinase inhibition profile of the chemical probe Nvs-bptf-1 against other notable BPTF inhibitors. The data presented is compiled from publicly available experimental results to aid researchers in selecting the most appropriate tool compounds for their studies.

Quantitative Comparison of BPTF Inhibitor Selectivity

The following table summarizes the on-target potency and off-target selectivity of this compound and its alternatives. A key focus is the kinase inhibition profile, where available.

CompoundBPTF Binding Affinity (Kd/IC50)Off-Target Bromodomain Profile (Kd)Off-Target Kinase Profile
This compound 71 nM (Kd)[1][2], 56 nM (IC50)[1]BRPF3: 37 nM, CECR2: 66 nM, GCN5L2: 62 nM, PCAF: 74 nM[1]No significant binding against a panel of 48 kinases (IC50 < 30 µM)[1]
BI-7190 3.5 nM (Kd)[3]BRD9 (EC50): 1,100 nM, BRPF1 (EC50): 2,960 nM, CECR2 (EC50): 13,200 nM[3][4]No significant hits in a 38-member kinase panel at 10 µM[4][5]
BZ1 6.3 nM (Kd)[6][7]BRD9: 0.47 nM, BRD7: 0.76 nM, PCAF: 11 nM, CECR2: 120 nM, GCN5L2: 15 nM, >350-fold selective over BET bromodomains[6]Data not publicly available
TP-238 120 nM (Kd)[8]Dual inhibitor with 12-fold higher affinity for CECR2 over BPTF.[6][9] BRD9 is a known off-target.[6][9]Data not publicly available
AU1 (rac-1) 2.8 µM (Kd)[10][11]Selective for BPTF over BRD4.[11][12]Known to have off-target kinase activity, including against CDKL2 and TRKC.[12][13] Also inhibits P-glycoprotein efflux pump.[10][14]

Signaling Pathways and Experimental Workflows

To provide a clearer context for the role of BPTF and the evaluation of its inhibitors, the following diagrams illustrate the BPTF signaling pathway and a general experimental workflow for assessing inhibitor selectivity.

BPTF_Signaling_Pathway cluster_NURF NURF Chromatin Remodeling Complex cluster_Histone Histone Tail cluster_Gene_Regulation Gene Regulation BPTF BPTF SNF2L SNF2L (ATPase) BPTF->SNF2L RbAP46_48 RbAP46/48 BPTF->RbAP46_48 H4Kac Acetylated Histone H4 BPTF->H4Kac recognizes NURF_Complex NURF Complex Chromatin Chromatin Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin remodeling cMyc c-Myc Accessible_Chromatin->cMyc activates MAPK_Signaling MAPK Signaling Accessible_Chromatin->MAPK_Signaling activates Nvs_bptf_1 This compound Nvs_bptf_1->BPTF inhibits NURF_Complex->Chromatin binds

Caption: Role of BPTF in the NURF complex and downstream signaling.

Experimental_Workflow cluster_Primary_Screen Primary On-Target Screen cluster_Secondary_Screen Secondary Selectivity Screen cluster_Cellular_Assay Cellular Target Engagement AlphaScreen AlphaScreen Assay (BPTF Binding) ITC Isothermal Titration Calorimetry (BPTF K_d) AlphaScreen->ITC Confirm Hits BROMOscan BROMOscan (Bromodomain Panel) ITC->BROMOscan Assess Bromodomain Selectivity Kinase_Panel Kinase Panel Screen (e.g., 48 kinases) ITC->Kinase_Panel Assess Kinase Off-Targets NanoBRET NanoBRET Assay (Cellular BPTF Engagement) BROMOscan->NanoBRET Validate in Cells Kinase_Panel->NanoBRET Test_Compound Test Compound Test_Compound->AlphaScreen

Caption: Workflow for characterizing BPTF inhibitor selectivity.

Experimental Protocols

A summary of the key experimental methodologies cited in the comparison is provided below.

1. BROMOscan™: This is a competition binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.[15] The assay principle involves a DNA-tagged bromodomain protein that binds to an immobilized ligand.[10] Test compounds that bind to the bromodomain's active site prevent this interaction, leading to a reduced amount of protein captured on a solid support.[15] The amount of captured bromodomain is then quantified using quantitative PCR (qPCR) to determine the extent of inhibition and calculate the Kd.[10][15]

2. NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the engagement of a test compound with its target protein in live cells.[6][16] The assay utilizes a NanoLuc® luciferase-tagged protein (the BPTF donor) and a fluorescently labeled tracer that binds to the same protein.[2][6] When the tracer is bound, energy transfer (BRET) occurs from the luciferase to the fluorescent tracer upon addition of a substrate. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's cellular potency (EC50).[16]

3. AlphaScreen® Assay: This is a bead-based proximity assay used for in vitro screening of inhibitors.[4][12] It involves two types of beads: a donor bead and an acceptor bead.[12] For a BPTF binding assay, one bead can be conjugated to a biotinylated histone peptide and the other to a tagged BPTF protein. When these interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal.[4][12] A compound that inhibits the BPTF-histone interaction will prevent this proximity, leading to a decrease in the signal.[4]

4. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when two molecules interact.[17][18] In a typical experiment, a solution of the inhibitor (ligand) is titrated into a solution containing the target protein (macromolecule).[5] The heat released or absorbed during the binding event is measured.[17] By analyzing the heat changes as a function of the molar ratio of ligand to macromolecule, one can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[18][19]

5. Kinase Panel Screening: This involves testing a compound at a fixed concentration (e.g., 10 µM) against a large panel of purified protein kinases. The activity of each kinase is measured in the presence and absence of the compound. The percentage of inhibition is calculated, and for any significant "hits," a follow-up dose-response curve is generated to determine the IC50 value. These assays are often radiometric, measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[20]

Conclusion

This compound stands out as a highly selective chemical probe for the BPTF bromodomain with a clean off-target kinase profile. Similarly, BI-7190 demonstrates high potency and selectivity with no reported off-target kinase activity. In contrast, AU1, an earlier BPTF inhibitor, is known to have significant off-target effects on kinases. For newer, potent inhibitors like BZ1, while exhibiting excellent selectivity across the bromodomain family, their off-target kinase profile has not been extensively published, representing a critical data gap for researchers. The selection of an appropriate BPTF inhibitor should, therefore, be guided by the specific requirements of the planned experiments, with careful consideration of the available selectivity data to ensure that the observed biological effects are on-target.

References

A Comparative Analysis of Nvs-bptf-1: In Vitro and Cellular Potency as a BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and cellular potency of Nvs-bptf-1, a selective chemical probe for the Bromodomain PHD Finger Transcription Factor (BPTF). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's performance characteristics.

Introduction to BPTF and this compound

Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a crucial player in chromatin remodeling.[1][2] BPTF's bromodomain specifically recognizes acetylated histone tails, a key mechanism in regulating gene expression.[3][4] Dysregulation of BPTF has been implicated in various cancers, including melanoma and T-cell lymphoma, making it a compelling therapeutic target.[1][5] this compound is a potent and selective small molecule inhibitor designed to probe the function of the BPTF bromodomain.[3][6] This guide compares its biochemical and cellular activities, providing context with its corresponding negative control, Nvs-bptf-c.

Data Presentation: Quantitative Comparison

The potency of this compound has been evaluated in both biochemical (in vitro) and cellular environments. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and its Negative Control
CompoundAssay TypeTargetPotency
This compound AlphaScreenBPTFIC₅₀ = 56 nM[3][7]
This compound Bio-Layer Interferometry (BLI)BPTFKd = 71 nM[3][7][8]
Nvs-bptf-c Bio-Layer Interferometry (BLI)BPTFKd = 1.67 µM[3]
Table 2: Cellular Potency of this compound and its Negative Control
CompoundAssay TypeCell LinePotency
This compound NanoBRETHEK293IC₅₀ = 16 nM[3][7]
Nvs-bptf-c NanoBRETHEK293No activity detected[3]
Table 3: Comparative In Vitro Affinity of BPTF Inhibitors
CompoundTarget(s)Reported In Vitro Affinity (Kd)
This compound BPTF71 nM[3]
TP-238 CECR2/BPTF12-fold higher affinity for CECR2 over BPTF[2]
GSK4027 PCAF/GCN5L2 (off-target: BPTF)1.7 µM for BPTF[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay quantitatively measures biomolecular interactions in a microplate format.

  • Reagents : All reagents are pre-diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).[3]

  • Protein and Peptide Preparation : A biotinylated histone peptide (e.g., H4 tetra-acetylated) and a His-tagged BPTF bromodomain protein are prepared.[2][3]

  • Assay Procedure :

    • 5 µL of the assay buffer is added to the microplate wells.

    • 7 µL of the biotinylated peptide and His-tagged protein are added to achieve the desired final concentrations (e.g., 25 nM).[3]

    • The test compound (this compound) is added at varying concentrations.

    • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are added.

  • Detection : The plate is incubated in the dark. Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen. If the protein-peptide interaction is intact, the beads are in close proximity, allowing the singlet oxygen to activate the Acceptor beads, which emit light at 520-620 nm. Inhibition of the interaction by the compound leads to a decrease in the signal.

Bio-Layer Interferometry (BLI)

BLI is an optical analytical technique used to measure biomolecular interactions in real-time.

  • Immobilization : A biotinylated BPTF protein is immobilized onto a streptavidin-coated biosensor tip.

  • Association : The biosensor tip is dipped into wells containing various concentrations of the inhibitor (this compound). The binding of the inhibitor to the immobilized protein causes a change in the interference pattern of light, which is measured as a wavelength shift.

  • Dissociation : The biosensor tip is then moved to a buffer-only well, and the dissociation of the inhibitor is monitored.

  • Data Analysis : The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), which represents the binding affinity.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

This assay measures molecular proximity in living cells to determine target engagement.

  • Cell Preparation : HEK293 cells are transiently transfected with a vector expressing the BPTF bromodomain tagged with NanoLuc® luciferase.

  • Compound Treatment : The transfected cells are treated with varying concentrations of this compound or the negative control.

  • Tracer Addition : A fluorescent tracer that binds to the BPTF bromodomain is added to the cells.

  • Detection : If the tracer binds to the NanoLuc-BPTF fusion protein, energy transfer occurs from the luciferase substrate (furimazine) to the tracer, generating a BRET signal. This compound competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

  • Data Analysis : The IC₅₀ value is determined by plotting the BRET ratio against the concentration of the inhibitor.

Mandatory Visualizations

BPTF Signaling Pathway

BPTF_Signaling_Pathway cluster_chromatin Chromatin Context cluster_nurf NURF Complex cluster_remodeling Chromatin Remodeling cluster_downstream Downstream Signaling Histone Histone Tails Ac Acetylated Lysine (Ac) Histone->Ac H4K16ac Bromodomain Bromodomain Ac->Bromodomain Recognition BPTF BPTF BPTF->Bromodomain NURF_Other Other NURF Subunits BPTF->NURF_Other Remodeling Nucleosome Sliding & Gene Accessibility BPTF->Remodeling Catalyzes Gene_Expression Target Gene Expression (e.g., MYC) Remodeling->Gene_Expression MAPK_Pathway MAPK Pathway Activation Gene_Expression->MAPK_Pathway PI3K_Pathway PI3K Pathway Activation Gene_Expression->PI3K_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation Nvs_bptf_1 This compound Nvs_bptf_1->Bromodomain Inhibition AlphaScreen_Workflow start Start reagents Prepare Reagents: - Biotin-Histone Peptide - His-BPTF Protein - this compound Dilutions start->reagents plate Add Peptide, Protein & This compound to Plate reagents->plate beads Add Streptavidin-Donor & Ni-NTA-Acceptor Beads plate->beads incubation Incubate in Dark beads->incubation read Read Plate (Ex: 680nm, Em: 520-620nm) incubation->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end NanoBRET_Workflow start Start transfect Transfect HEK293 cells with NanoLuc-BPTF vector start->transfect dispense Dispense cells into assay plate transfect->dispense treat Treat cells with varying concentrations of this compound dispense->treat add_tracer Add fluorescent tracer and luciferase substrate treat->add_tracer read Measure luminescence and fluorescence emissions add_tracer->read analyze Calculate BRET ratio and determine IC50 read->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal Procedures for Nvs-bptf-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential guidance on the safe and compliant disposal of Nvs-bptf-1, a potent and selective BPTF-bromodomain inhibitor. Adherence to these procedures is critical for maintaining laboratory safety and environmental protection.

Immediate Safety and Handling Considerations

This compound is a chemical probe used in research settings.[1] While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions is not publicly available, general best practices for handling potent, biologically active compounds should be strictly followed. All personnel handling this compound must be trained on its potential hazards and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan and Step-by-Step Guidance

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations for chemical waste. The following steps provide a general framework for proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weighing boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealed to prevent dust generation.

  • Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental waste, should be collected in a separate, labeled hazardous liquid waste container. Due to its solubility in DMSO, this waste stream will likely be a solvent-based hazardous waste.[2]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated before washing or disposal. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous liquid waste.

Step 2: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO, water).

  • Waste containers should be kept closed except when adding waste.

  • Store waste in a designated, secure area away from incompatible materials, following institutional guidelines for hazardous waste storage.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Provide the EHS department with a complete and accurate description of the waste.

Data Presentation: Waste Stream Management

Waste TypeDescriptionRecommended Disposal Route
Solid this compound Waste Unused/expired powder, contaminated consumables.Collect in a labeled hazardous solid waste container for incineration.
Liquid this compound Waste Unused solutions, experimental liquid waste (likely in DMSO).Collect in a labeled hazardous liquid waste container for incineration.
Contaminated Sharps Needles, syringes, etc., used with this compound.Dispose of in a designated sharps container for incineration.
Contaminated Labware Glassware, plasticware, etc.Decontaminate with a suitable solvent, collect rinsate as hazardous liquid waste, then dispose of or clean labware as appropriate.

Experimental Protocol: Waste Generation and Handling

While specific experimental protocols will vary, the following general steps should be integrated into any workflow involving this compound to ensure proper waste management:

  • Pre-Experiment Planning: Before starting any experiment, identify all potential waste streams that will be generated. Prepare and label the appropriate hazardous waste containers.

  • Compound Handling: When preparing solutions of this compound, work in a chemical fume hood. Use disposable equipment where possible to minimize contamination of reusable labware.

  • During the Experiment: Collect all waste as it is generated in the pre-labeled containers. Avoid mixing different waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Storage and Disposal: Ensure all waste containers are securely sealed and stored in the designated hazardous waste accumulation area. Follow institutional procedures for requesting a waste pickup.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Labeling cluster_3 Final Disposal Start Experiment with this compound WasteGenerated Waste Generated Start->WasteGenerated IdentifyWaste Identify Waste Type WasteGenerated->IdentifyWaste SolidWaste Solid Waste (Powder, Contaminated Consumables) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions in DMSO) IdentifyWaste->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Syringes) IdentifyWaste->SharpsWaste Sharps Labware Contaminated Labware IdentifyWaste->Labware Labware CollectSolid Collect in Labeled Hazardous Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid CollectSharps Collect in Sharps Container SharpsWaste->CollectSharps Decontaminate Decontaminate Labware Collect Rinsate as Liquid Waste Labware->Decontaminate StoreWaste Store in Designated Hazardous Waste Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectSharps->StoreWaste Decontaminate->CollectLiquid EHS Contact Environmental Health & Safety (EHS) for Pickup StoreWaste->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Nvs-bptf-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and handling guidelines for Nvs-bptf-1 based on best practices for potent, small-molecule research compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from representative safety protocols for similar laboratory chemicals. Researchers must always consult their institution's safety office and perform a risk assessment before handling any new compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Minimizes inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: From Handling to Disposal

A structured workflow is critical to ensure the safe handling and disposal of this compound. The following step-by-step guidance outlines the key procedures.

Preparation and Handling:
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Pre-weighing Preparation: Before weighing, ensure all necessary equipment (spatulas, weigh boats, etc.) and waste containers are within the containment area.

  • Weighing: Carefully weigh the desired amount of this compound. Use gentle motions to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to prevent splashing.

Spill Cleanup Protocol:
  • Evacuate and Secure: In case of a spill, immediately evacuate the area and restrict access.

  • Proper PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Containment: For solid spills, gently cover the material with absorbent pads. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbed material and contaminated items into a labeled, sealed waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by a detergent and water.

Disposal Plan:
  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[1][2]

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of potent chemical compounds.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_compound Weigh Compound gather_materials->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution decontaminate_area Decontaminate Work Area prepare_solution->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose via Institutional Protocol segregate_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvs-bptf-1
Reactant of Route 2
Reactant of Route 2
Nvs-bptf-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.